molecular formula C10H13ClN2: HCl<br>C10H14Cl2N2 B010369 Chlordimeform hydrochloride CAS No. 19750-95-9

Chlordimeform hydrochloride

Cat. No.: B010369
CAS No.: 19750-95-9
M. Wt: 233.13 g/mol
InChI Key: WZFNZVJGDCKNME-UHFFFAOYSA-N
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Description

Chlordimeform hydrochloride is a synthetic formamidine compound that was historically used as a broad-spectrum acaricide and insecticide. It is provided as a research tool for studying the mechanisms and effects of pesticide action. Its primary research applications include investigations into its complex mode of action, which involves interference with amine-mediated regulatory mechanisms in the nervous and endocrine systems. Studies indicate it acts as a monoamine oxidase (MAO) inhibitor, leading to an accumulation of biogenic amines like serotonin and norepinephrine. It has also been shown to uncouple oxidative phosphorylation and exhibit local anesthetic-like effects on neural and cardiac tissues. Researchers value this compound for its antifeedant properties and its activity against mites, ticks, and the eggs and early instars of Lepidoptera insects. Important Note: The registration of chlordimeform has been withdrawn in most countries. Its major metabolite, 4-chloro-o-toluidine, has been classified as a carcinogen. This product is strictly for laboratory research and is not intended for any other use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride
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InChI

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H
Source PubChem
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InChI Key

WZFNZVJGDCKNME-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl
Source PubChem
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Molecular Formula

C10H14Cl2N2
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DSSTOX Substance ID

DTXSID5044811
Record name Chlordimeform hydrochloride
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Molecular Weight

233.13 g/mol
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Physical Description

COLOURLESS CRYSTALS.
Record name CHLORDIMEFORM HYDROCHLORIDE
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Solubility

Solubility in water at 20 °C: good
Record name CHLORDIMEFORM HYDROCHLORIDE
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Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
Record name CHLORDIMEFORM HYDROCHLORIDE
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Vapor Density

Relative vapor density (air = 1): 8.03
Record name CHLORDIMEFORM HYDROCHLORIDE
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Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00003
Record name CHLORDIMEFORM HYDROCHLORIDE
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CAS No.

19750-95-9
Record name Chlordimeform hydrochloride
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Record name N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine monohydrochloride
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Record name CHLORDIMEFORM HYDROCHLORIDE
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Foundational & Exploratory

Topic: Chlordimeform Hydrochloride Synthesis Pathway and Impurities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlordimeform, a formamidine acaricide, has a well-documented history in crop protection, primarily formulated as its water-soluble hydrochloride salt.[1] Its use was largely discontinued after its primary metabolite and key synthetic precursor, 4-chloro-o-toluidine, was identified as a carcinogen.[2][3] This guide provides a comprehensive technical overview of the chlordimeform hydrochloride synthesis pathway, from its fundamental starting materials to the final salt formation. Critically, it delves into the landscape of process-related and degradation impurities, explaining their formation mechanisms. This document serves as a crucial resource for professionals in chemical research and development, emphasizing the causality behind synthetic choices and the self-validating nature of robust analytical controls required to ensure chemical integrity.

The Synthetic Trajectory: From Precursor to Final Salt

The industrial production of chlordimeform hydrochloride is a multi-step process that hinges on the precise execution of aromatic chlorination and formamidine condensation chemistry. The entire pathway is designed to build the molecule methodically, but each step presents unique challenges and potential for impurity generation.

Synthesis of the Core Precursor: 4-Chloro-o-toluidine

The synthesis begins not with the final molecule, but with the construction of its essential aromatic amine backbone, 4-chloro-o-toluidine.[4][5] The most common and logical route starts with o-toluidine, a readily available commodity chemical.

Causality Behind the Experimental Choices: Direct chlorination of o-toluidine is unselective and would lead to a mixture of isomers, which are difficult and costly to separate. To ensure regioselectivity—the placement of the chlorine atom at the desired para-position relative to the amino group—the highly activating amino group must first be "protected." This is a classic strategy in aromatic chemistry to control the reaction's outcome.

The pathway involves three key stages:

  • Amino Group Protection: The amino group of o-toluidine is acetylated, typically using acetic anhydride, to form N-acetyl-o-toluidine. This amide is less activating than the free amine and sterically hinders the ortho-positions, directing the subsequent electrophilic substitution to the para-position.[6]

  • Regioselective Chlorination: The N-acetyl-o-toluidine is chlorinated. The acetyl group ensures the chlorine atom is predominantly added to the 4-position.[6]

  • Deprotection: The acetyl group is removed via hydrolysis (typically under acidic or basic conditions) to yield the target intermediate, 4-chloro-o-toluidine.[6][7]

G oToluidine o-Toluidine protection Amino Protection (e.g., Acetic Anhydride) oToluidine->protection NAcetyl N-Acetyl-o-toluidine protection->NAcetyl chlorination Chlorination NAcetyl->chlorination ChlorinatedIntermediate N-Acetyl-4-chloro-o-toluidine chlorination->ChlorinatedIntermediate deprotection Hydrolysis (Deprotection) ChlorinatedIntermediate->deprotection COT 4-Chloro-o-toluidine (Key Intermediate) deprotection->COT

Caption: Synthesis pathway for the key intermediate 4-chloro-o-toluidine.

Formation of the Chlordimeform Base

With the core amine in hand, the next crucial step is the construction of the formamidine functional group.

Causality Behind the Experimental Choices: This step involves a condensation reaction between 4-chloro-o-toluidine and a formylating agent that also provides the dimethylamino moiety. The industrial choice is often a reagent like dimethylformamide dimethyl acetal (DMFDMA) or a Vilsmeier-type reagent (formed from dimethylformamide and phosgene or thionyl chloride).[1][5] These reagents are highly electrophilic and react efficiently with the nucleophilic amine of 4-chloro-o-toluidine to form the C=N double bond characteristic of the formamidine group.

G cluster_main Chlordimeform Base Synthesis COT 4-Chloro-o-toluidine condensation Condensation Reaction COT->condensation DMFDMA Dimethylformamide Dimethyl Acetal (DMFDMA) DMFDMA->condensation CDM Chlordimeform (Free Base) condensation->CDM

Caption: Condensation reaction to form the chlordimeform free base.

Final Step: Chlordimeform Hydrochloride Salt Formation

The chlordimeform free base is an oily substance with limited water solubility. For agricultural applications, a water-soluble powder formulation is often preferred for ease of handling and application.

Causality Behind the Experimental Choices: The formamidine group is basic and readily reacts with acids to form salts. Treatment of the chlordimeform base with hydrochloric acid (HCl) yields the stable, water-soluble chlordimeform hydrochloride salt.[1][4] This is a simple acid-base reaction and is typically the final step in the synthesis before formulation.

The Impurity Landscape: Process-Related and Degradation Products

A synthesis is only as clean as its side reactions and unreacted materials. For chlordimeform, impurity profiling is of paramount importance due to the toxicity of its precursors and byproducts. Technical grade chlordimeform is typically greater than 95% pure.[4]

Process-Related Impurities

These are substances that are introduced or created during the synthesis itself.

Impurity NameChemical StructureOrigin in Synthesis
4-chloro-o-toluidine 2-methyl-4-chloroanilineUnreacted starting material from the condensation step.[1][4]
N-formyl-4-chloro-o-toluidine N-(4-chloro-2-methylphenyl)formamideAn intermediate or byproduct of the formylation reaction.[4]
6-chloro-o-toluidine 2-methyl-6-chloroanilineIsomeric byproduct from incomplete regioselectivity during the chlorination of N-acetyl-o-toluidine.[6]
Sodium Chloride NaClInorganic salt, often a byproduct of neutralization or pH adjustment steps.[1][4]

The most critical process impurity is 4-chloro-o-toluidine . Its presence in the final product is a significant toxicological concern, as it is a known carcinogen.[2] Its level must be strictly controlled through optimization of the condensation reaction and effective purification of the final product.

Degradation Impurities

Chlordimeform hydrochloride is susceptible to degradation, particularly through hydrolysis in aqueous environments.

Causality of Degradation: The formamidine linkage (C=N) is the molecule's weak point. It is susceptible to hydrolytic cleavage, especially in neutral to basic conditions.[8] This degradation pathway essentially reverses the formation of the molecule.

  • Primary Degradation: Hydrolysis of chlordimeform first cleaves the dimethylamino group, leading to the formation of N-formyl-4-chloro-o-toluidine .[9]

  • Secondary Degradation: This intermediate can then undergo further hydrolysis, cleaving the formyl group to yield 4-chloro-o-toluidine .[9]

This means that the two most significant process-related organic impurities are also the primary degradation products, complicating stability studies and requiring robust analytical methods to differentiate their origins. This degradation has been observed in various environmental matrices, including water, soil, and plants.[9][10]

G CDM_HCl Chlordimeform HCl hydrolysis1 Hydrolysis (Neutral/Basic pH) CDM_HCl->hydrolysis1 NFormyl N-formyl-4-chloro-o-toluidine (Process & Degradation Impurity) hydrolysis1->NFormyl hydrolysis2 Further Hydrolysis NFormyl->hydrolysis2 COT 4-chloro-o-toluidine (Process & Degradation Impurity) hydrolysis2->COT

Caption: Hydrolytic degradation pathway of chlordimeform hydrochloride.

Analytical Control Strategies and Methodologies

A self-validating system of protocols is essential for ensuring the quality and safety of chlordimeform hydrochloride. This requires a suite of analytical techniques capable of separating, identifying, and quantifying the active ingredient and its critical impurities.

Core Analytical Techniques
  • Gas Chromatography (GC): A powerful technique for separating volatile and semi-volatile compounds. For chlordimeform hydrochloride analysis, the sample must first be converted to the more volatile free base form before injection.[4] GC coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) is suitable for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for impurity profiling of many active ingredients.[11] It excels at separating the parent compound from more polar impurities and degradation products without the need for derivatization. A reverse-phase method with UV detection is typically employed.[4][8]

  • Hyphenated Techniques (LC-MS, GC-MS): For unequivocal identification of unknown impurities or confirmation of known ones, mass spectrometry (MS) coupled with a chromatographic inlet is the gold standard.[12][13] These techniques provide molecular weight and structural fragmentation data, which are crucial for characterization.

Experimental Protocol: Impurity Profiling by Reverse-Phase HPLC

This protocol describes a general methodology for the quantitative analysis of chlordimeform hydrochloride and the detection of its key impurities.

Objective: To separate and quantify Chlordimeform HCl, 4-chloro-o-toluidine, and N-formyl-4-chloro-o-toluidine.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector (DAD).
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).
  • Water (HPLC grade).
  • Formic acid or Phosphoric acid (for pH adjustment).
  • Reference standards for Chlordimeform HCl, 4-chloro-o-toluidine, and N-formyl-4-chloro-o-toluidine.

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 240 nm.[4]
  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a diluent (e.g., 50:50 Water:Acetonitrile) to prepare individual stock solutions.
  • Working Standard: Prepare a mixed working standard solution containing all three components at appropriate concentrations by diluting the stock solutions.
  • Sample Preparation: Accurately weigh the chlordimeform hydrochloride sample and dissolve it in the diluent to achieve a target concentration (e.g., 1 mg/mL).

5. Analysis and Data Interpretation:

  • Inject the working standard to determine the retention times and response factors for each compound.
  • Inject the sample solution.
  • Identify peaks in the sample chromatogram by comparing retention times with the standard.
  • Quantify impurities using the area percent method or by external standard calibration for higher accuracy. Ensure that the method is validated for linearity, accuracy, precision, and limits of detection/quantification.

Conclusion

The synthesis of chlordimeform hydrochloride is a well-established chemical process, but one that necessitates rigorous control over reaction conditions and purification procedures. The primary challenge lies in minimizing the presence of the starting material, 4-chloro-o-toluidine, which is not only a process impurity but also the main degradation product. Its carcinogenic nature makes its control the single most critical aspect of quality assurance. This guide underscores that a deep understanding of the synthetic pathway and potential side reactions, combined with robust, validated analytical methods, forms a self-validating system essential for any professional working with this or structurally related compounds.

References

  • Title: Chlordimeform (EHC 199, 1998) Source: INCHEM URL: [Link]

  • Title: Chlordimeform (Ref: ENT 27335) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: CN113461541A - Method for synthesizing p-chloro-o-toluidine Source: Google Patents URL
  • Title: Chlordimeform - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chlordimeform - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: 4-Chloro-2-toluidine | C7H8ClN | CID 7251 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Chloro-ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: 4-Chloro-o-toluidine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Chlordimeform hydrochloride - AERU Source: University of Hertfordshire URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: ResearchGate URL: [Link]

  • Title: Study of the degradation products of bromopropylate, chlordimeform, coumaphos, cymiazole, flumethrin and tau-fluvalinate in aqueous media Source: ResearchGate URL: [Link]

  • Title: Recent Trends in Analytical Techniques for Impurity Profiling Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]

Sources

Chlordimeform Hydrochloride: A Technical Retrospective on its Development, Use, and Discontinuation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive review of the historical development, original applications, and eventual withdrawal of the formamidine pesticide, chlordimeform, with a specific focus on its hydrochloride salt. Introduced in the mid-1960s, chlordimeform offered a novel mode of action against pests, particularly those developing resistance to organophosphates and carbamates. This document details its synthesis, mechanism of action as an octopamine receptor agonist and monoamine oxidase inhibitor, metabolic pathways, and the analytical methodologies developed for its detection. A significant portion of this guide is dedicated to the toxicological findings, specifically the carcinogenicity of its primary metabolite, 4-chloro-o-toluidine, which ultimately led to its voluntary withdrawal from the global market. This guide is intended for researchers, toxicologists, and drug development professionals seeking a detailed understanding of chlordimeform's lifecycle, from a promising agricultural tool to a case study in pesticide toxicology and regulatory science.

Introduction and Emergence

Chlordimeform, chemically N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, emerged circa 1966 as a novel acaricide and insecticide.[1] It belonged to the formamidine class of pesticides, a group distinguished by a unique mode of action that proved effective against a range of agricultural pests, including mites, ticks, and the eggs and early instar larvae of some Lepidoptera insects.[2] Its development was a significant step in pest management, offering an alternative for controlling populations that had developed resistance to the widely used organophosphate and carbamate insecticides.[3]

The compound was primarily manufactured and supplied by companies such as Ciba-Geigy AG and Schering under various trade names, including Galecron® and Fundal®.[1] Chlordimeform was formulated in two main forms: the free base, typically as an emulsifiable concentrate (EC), and its more water-soluble hydrochloride salt (chlordimeform HCl), which was available as a water-soluble powder (SP), dust, or granules.[3][4] The hydrochloride formulations were particularly useful for applications requiring dissolution in water.[3]

Historical Timeline and Regulatory Fate

The trajectory of chlordimeform from its introduction to its discontinuation is a critical case study in the lifecycle of a pesticide, governed by evolving toxicological evidence and regulatory standards.

cluster_dev Development & Use cluster_reg Regulatory Scrutiny & Withdrawal 1966 c. 1966 Introduction of Chlordimeform 1970s Pre-1976 Initial use on various crops in Australia 1966->1970s 1978 1978-1986 Extensive use on Australian cotton crops 1970s->1978 1983 1983 IARC evaluates metabolite 4-chloro-o-toluidine and finds sufficient evidence of carcinogenicity in mice. 1978->1983 1980s_EPA Post-1983 EPA classifies Chlordimeform as a Group B2 'Probable Human Carcinogen'. 1983->1980s_EPA 1989 1989 Voluntary withdrawal of registration by manufacturers. 1980s_EPA->1989

Caption: Key milestones in the history of Chlordimeform.

The turning point for chlordimeform was the toxicological evaluation of its metabolites. In 1983, the International Agency for Research on Cancer (IARC) reported sufficient evidence that its major metabolite, 4-chloro-o-toluidine, was a carcinogen in mice, producing haemangiosarcomas.[2][5] This finding led the U.S. Environmental Protection Agency (EPA) to classify chlordimeform as a Group B2 "Probable Human Carcinogen," a designation for agents with sufficient evidence of carcinogenicity in animals but inadequate or no data from human studies.[3][6] Faced with increasing regulatory pressure and health concerns, the manufacturers voluntarily withdrew the pesticide's registration in 1989, effectively ending its use in most countries.[7]

Physicochemical Properties and Synthesis

Chlordimeform hydrochloride is a colorless crystalline solid with a melting point of 225-227 °C.[2] Unlike the free base, which has low water solubility (250 mg/L), the hydrochloride salt is highly soluble in water (>500 g/L), making it suitable for aqueous spray applications.[2]

PropertyChlordimeform (Free Base)Chlordimeform HydrochlorideSource
Chemical Formula C₁₀H₁₃ClN₂C₁₀H₁₄Cl₂N₂[2]
Molar Mass 196.68 g·mol⁻¹233.14 g·mol⁻¹[2]
Appearance Colorless crystalsWhite crystalline solid[2][7]
Melting Point 32 °C225-227 °C (decomposes)[2]
Boiling Point 163–165 °C @ 14 mmHgN/A[7]
Water Solubility 270 mg/L @ 25 °C> 500 g/L[1][2]
Vapor Pressure 4.8 x 10⁻² mPa @ 20 °CNegligible[1]
Log P (o/w) 2.89N/A[1]
Industrial Synthesis Workflow

The industrial synthesis of chlordimeform is a condensation reaction. The process begins with the preparation of the key intermediate, 4-chloro-2-methylaniline.[1] This intermediate is then reacted with dimethylformamide dimethyl acetal (DMFDMA) under controlled conditions to yield the final product.[1]

cluster_reactants Reactants A 4-chloro-2-methylaniline C Condensation Reaction A->C B Dimethylformamide dimethyl acetal (DMFDMA) B->C D (EZ)-N′-(4-chloro-2-methylphenyl) -N,N-dimethylformamidine (Chlordimeform) C->D

Caption: General synthesis pathway for Chlordimeform.

Experimental Protocol: General Synthesis

Causality: This protocol outlines the fundamental condensation reaction. The choice of DMFDMA serves as both a reactant and a dehydrating agent, efficiently driving the reaction towards the formamidine product. The controlled temperature is crucial to prevent side reactions and degradation of the product.

  • Preparation: A reaction vessel is charged with 4-chloro-2-methylaniline.

  • Reaction: Dimethylformamide dimethyl acetal is added to the vessel under controlled temperature conditions.

  • Condensation: The mixture is heated to facilitate the condensation reaction, during which methanol is formed as a byproduct and is typically removed to drive the equilibrium towards the product.

  • Purification: The resulting crude chlordimeform is purified, often through distillation or crystallization, to achieve the technical-grade standard of >95% purity.[4]

  • Salt Formation (for Hydrochloride): To produce chlordimeform hydrochloride, the purified chlordimeform base is reacted with hydrochloric acid in a suitable solvent, followed by crystallization of the resulting salt.

Original Use and Spectrum of Activity

Chlordimeform was developed as a broad-spectrum acaricide and insecticide with ovicidal properties.[1] Its primary original use was in agriculture to protect a wide variety of crops, including cotton, fruits, and vegetables, from mites, ticks, and certain lepidopteran pests.[8] It was also employed to control external parasites on livestock.[8]

A key advantage of chlordimeform was its effectiveness against pests that had developed resistance to other major insecticide classes, such as organophosphates and carbamates.[3] Its mode of action, discussed below, was distinct, making it a valuable tool for resistance management programs at the time. In addition to its lethal effects, chlordimeform also acted as an antifeedant and exhibited excitant-repellant behaviors in target pests, providing further crop protection.[1]

Mechanism of Action

The biological activity of chlordimeform is complex, primarily interfering with amine-mediated control of the nervous and endocrine systems in arthropods.[1][8] This is achieved through two principal mechanisms.

Octopamine Receptor Agonism

The primary insecticidal and acaricidal action of chlordimeform stems from its activity as an agonist at octopamine receptors. Octopamine is a critical neurohormone in invertebrates, analogous to norepinephrine in vertebrates, that regulates numerous energy-demanding behaviors like flight, jumping, and feeding.[3] Chlordimeform and its more potent N-demethylated metabolites mimic the action of octopamine, binding to its receptors and causing neuronal hyperexcitation. This leads to a cascade of physiological and behavioral disruptions, including continuous motor pattern production, reduced feeding, and altered mating behaviors, which ultimately contribute to pest mortality and control.

CDM Chlordimeform (or N-desmethyl metabolite) OR Octopamine Receptor CDM->OR Binds & Activates (Mimics Octopamine) AC Adenylate Cyclase OR->AC Stimulates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Response Neuronal Hyperexcitation & Behavioral Disruption (e.g., continuous flight motor pattern) PKA->Response

Caption: Chlordimeform's agonistic action on insect octopamine receptors.

Monoamine Oxidase (MAO) Inhibition

In addition to its effects on octopamine receptors, chlordimeform and its metabolites are known inhibitors of monoamine oxidase (MAO).[7] MAO is a crucial enzyme responsible for the degradation of biogenic amines (neurotransmitters) like serotonin and norepinephrine. By inhibiting MAO, chlordimeform causes an accumulation of these neurotransmitters in the nervous system, contributing to its overall neurotoxicity.[7] While this is a recognized biochemical effect, its interaction with octopamine receptors is considered the primary driver of its pesticidal activity.

Metabolism and Toxicological Significance

The metabolism of chlordimeform is a critical aspect of its toxicology, as it leads to the formation of compounds with differing biological activities, including the carcinogenic metabolite that led to its ban. The primary metabolic transformations occur via oxidation and N-demethylation.

CDM Chlordimeform DM_CDM Demethylchlordimeform (More potent octopamine agonist) CDM->DM_CDM N-demethylation Formyl N-formyl-4-chloro-o-toluidine CDM->Formyl Hydrolysis DM_CDM->Formyl Toluidine 4-chloro-o-toluidine (Carcinogenic Metabolite) Formyl->Toluidine Hydrolysis

Caption: Simplified metabolic pathway of Chlordimeform.

The key metabolites identified in the urine of exposed animals and humans include demethylchlordimeform, N-formyl-4-chloro-o-toluidine, and 4-chloro-o-toluidine.[4][5] While the N-demethylated metabolites are more potent activators of the octopamine receptor, the ultimate hydrolysis product, 4-chloro-o-toluidine, is the metabolite of greatest toxicological concern due to its classification as a carcinogen.[5]

Analytical Methodology: Residue Analysis

The need to monitor for chlordimeform and its metabolites in food and environmental samples drove the development of sensitive analytical methods. A modern, effective approach utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).[6]

Experimental Protocol: QuEChERS Extraction and GC-MS/MS Analysis

Self-Validation and Causality: This protocol is designed for high-throughput, sensitive, and specific quantification of chlordimeform and its key metabolite, 4-chloro-2-methylaniline. The QuEChERS method is chosen for its efficiency in extracting a wide range of pesticides from complex matrices like milk or produce with minimal solvent usage.[6] The use of an isotope-labeled internal standard is critical for self-validation, as it corrects for matrix effects and variations in extraction recovery and instrument response, ensuring accuracy. GC-MS/MS in Selected Reaction Monitoring (SRM) mode provides two levels of specificity (precursor ion and product ion), which is the gold standard for confirmation and minimizes the risk of false positives.[6]

  • Sample Homogenization: A representative sample (e.g., 10g of fruit tissue or 10mL of milk) is weighed into a 50 mL centrifuge tube.

  • Internal Standard Spiking: A known quantity of a matrix-matched isotope-labeled internal standard is added to the sample.

  • Extraction: 10 mL of acetonitrile is added to the tube.[6] The tube is sealed and shaken vigorously for 1-5 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

  • Salting-Out Liquid-Liquid Partitioning: A QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate) is added. The tube is immediately shaken vigorously for 1 minute. The salts induce phase separation between the aqueous and acetonitrile layers and help drive the analytes into the acetonitrile.

  • Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes. This creates a clean separation of the upper acetonitrile layer from the solid sample debris and aqueous layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (acetonitrile extract) is transferred to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids). The tube is vortexed for 1 minute and then centrifuged.

  • Analysis: The final, cleaned extract is transferred to an autosampler vial for injection into the GC-MS/MS system.

  • GC-MS/MS Conditions:

    • Column: A mid-polarity column, such as a DB-17ms, is used for chromatographic separation.[6]

    • Detection: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) mode to detect specific precursor-to-product ion transitions for chlordimeform and its metabolites, ensuring high sensitivity and specificity.[6]

    • Quantification: The concentration is determined by comparing the analyte's peak area to that of the isotope-labeled internal standard.[6]

Mammalian Toxicity

Chlordimeform exhibits moderate acute toxicity in mammals.[8] The primary health concern that led to its market removal was not acute toxicity, but the long-term risk of cancer associated with its metabolite.

SpeciesRouteLD₅₀ (mg/kg body weight)FormSource
RatOral178 - 340Base[3]
RatDermal~640Base[3]
MouseOral220 - 290Base / HCl[3]
RabbitOral625Base[3]
RabbitDermal>4000Hydrochloride[3]
DogOral~100 - 150Base[3]

Acute Effects: Short-term exposure in humans and animals can affect the nervous system and blood, leading to symptoms such as dizziness, headache, nausea, and the formation of methaemoglobin, which impairs oxygen transport in the blood.[7] It can also cause bladder irritation and blood in the urine.[7]

Carcinogenicity: The most significant long-term effect is the increased risk of bladder cancer in exposed workers, a risk attributed to the metabolite 4-chloro-o-toluidine.[8] This metabolite was shown to cause malignant haemangioendotheliomas in mice, providing the key evidence that led to chlordimeform's classification as a probable human carcinogen and its subsequent withdrawal from use.[4]

Conclusion

Chlordimeform hydrochloride represents a pivotal chapter in the history of pesticide development and regulation. It was born from a need to combat resistant pest populations with a novel mode of action. Its effectiveness as an octopamine agonist made it a valuable agricultural tool for over two decades. However, the principles of toxicology and risk assessment, particularly the understanding of metabolic activation, ultimately defined its legacy. The discovery that a primary metabolite was a potent carcinogen demonstrated the critical importance of evaluating the entire metabolic profile of a compound. The voluntary withdrawal of chlordimeform by its manufacturers in 1989 serves as an enduring example of industry and regulatory response to scientific evidence to protect human health and the environment. For today's researchers, it underscores the necessity of integrating early-stage metabolism and toxicology studies into the development pipeline for any new chemical entity.

References

  • Chlordimeform - PubChem. National Center for Biotechnology Information. [Link]

  • Chlordimeform (Ref: ENT 27335) - AERU. University of Hertfordshire. [Link]

  • Chlordimeform (EHC 199, 1998). International Programme on Chemical Safety (INCHEM). [Link]

  • Chlordimeform - Wikipedia. Wikimedia Foundation. [Link]

  • Action of Formamidine Pesticides on Octopamine Receptors - PubMed. National Library of Medicine. [Link]

  • Health concerns on past exposure to chlordimeform fact sheet | SafeWork NSW. SafeWork New South Wales. [Link]

  • Chlordimeform (EHC 199, 1998) - 7. EFFECTS ON EXPERIMENTAL ANIMALS AND IN VITRO TEST SYSTEMS. International Programme on Chemical Safety (INCHEM). [Link]

  • Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry - PubMed. National Library of Medicine. [Link]

  • Evaluating Pesticides for Carcinogenic Potential | US EPA. United States Environmental Protection Agency. [Link]

  • Chlordimeform (IARC Summary & Evaluation, Volume 30, 1983). International Programme on Chemical Safety (INCHEM). [Link]

  • Octopamine and chlordimeform enhance sensory responsiveness and production of the flight motor pattern in developing and adult moths - PubMed. National Library of Medicine. [Link]

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Technical Guide: Environmental Degradation & Fate of Chlordimeform Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlordimeform hydrochloride (CDM-HCl) is a formamidine acaricide and insecticide historically used for pest control on cotton, fruit, and vegetable crops. While effective against organophosphate-resistant pests, its usage has been severely restricted or banned globally (including by the EPA and EU) due to the toxicological profile of its primary metabolites.

The critical concern regarding CDM degradation is the formation of 4-chloro-o-toluidine (4-COT) , a Group 2A carcinogen. Unlike many pesticides where degradation equates to detoxification, the breakdown of chlordimeform yields compounds of higher chronic toxicity. This guide provides a technical analysis of the abiotic and biotic pathways governing this transformation and outlines a robust analytical workflow for monitoring these residues in environmental matrices.

Chemical Identity & Physicochemical Profile

Understanding the degradation kinetics requires a baseline of the molecule's physicochemical properties. CDM-HCl is the salt form, which significantly enhances water solubility compared to the free base, impacting its mobility in soil and aquatic systems.

PropertyValue / CharacteristicRelevance to Degradation
CAS Number 19750-95-9 (HCl salt)Unique Identifier
Molecular Structure N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine HClThe formamidine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) linkage is the primary site of hydrolytic attack.
Water Solubility >50% (HCl salt); ~250 mg/L (Free base)High solubility facilitates rapid dispersion and hydrolysis in aqueous environments.
Vapor Pressure

mmHg (25°C)
Moderate volatility; susceptible to vapor-phase photolysis.[1]
pKa ~6.8 (Base)Exists as a cation in acidic soils (pH < 6), increasing adsorption; neutral at alkaline pH, increasing hydrolysis rate.

Degradation Pathways[3][4][5][6]

Abiotic Hydrolysis

Hydrolysis is the dominant degradation pathway for chlordimeform in aqueous environments. The reaction is strictly pH-dependent, driven by the electrophilic nature of the formamidine carbon.

  • Mechanism: Nucleophilic attack by water or hydroxide ions on the formamidine carbon leads to the cleavage of the C-N bond.

  • pH Dependence:

    • Acidic (pH < 5): The molecule is protonated and relatively stable. Half-life can extend to weeks.[2]

    • Neutral (pH 7): Degradation accelerates.

    • Alkaline (pH > 8): Rapid hydrolysis occurs.[3] The base-catalyzed mechanism cleaves the formamidine moiety to yield N-formyl-4-chloro-o-toluidine (NFT) .

  • Terminal Product: NFT is further hydrolyzed (deformylated) to the toxic congener 4-chloro-o-toluidine (4-COT) .

Photolytic Degradation

Chlordimeform is sensitive to UV irradiation (


 nm). In the vapor phase or on soil surfaces, photolysis competes with hydrolysis.
  • Mechanism: Direct absorption of UV light or reaction with photochemically produced hydroxyl radicals (

    
    ).
    
  • Kinetics: The atmospheric half-life is estimated at ~0.2 days due to radical attack.[4][1]

  • Products: Photolysis yields 4-COT, but can also induce ring chlorination or oxidation, producing minor azo-compounds (e.g., 2,2'-dimethyl-4,4'-dichloroazobenzene) which are persistent in soil.

Biotic Degradation (Soil Metabolism)

In soil matrices, microbial metabolism facilitates N-demethylation.

  • Pathway:

    • Oxidative N-demethylation: Sequential removal of methyl groups to form N-demethylchlordimeform (DCDM) and N,N-didemethylchlordimeform (DDCDM) .

    • Hydrolysis: These metabolites are eventually hydrolyzed to 4-COT.

  • Mobility (Koc ~890): CDM has moderate mobility.[4] However, the cationic nature in acidic soils retards leaching, allowing time for microbial degradation.

Pathway Visualization

The following diagram illustrates the convergence of hydrolytic, photolytic, and metabolic pathways toward the carcinogenic metabolite 4-COT.

Chlordimeform_Degradation CDM Chlordimeform (Parent) (Formamidine) DCDM N-demethylchlordimeform (DCDM) CDM->DCDM Biotic N-demethylation (Soil/Microbes) NFT N-formyl-4-chloro-o-toluidine (NFT) CDM->NFT Abiotic Hydrolysis (Alkaline pH) COT 4-Chloro-o-toluidine (4-COT) (Carcinogenic) CDM->COT Photolysis (Direct cleavage) DDCDM N,N-didemethylchlordimeform (DDCDM) DCDM->DDCDM Biotic N-demethylation DDCDM->COT Hydrolysis NFT->COT Deformylation (Hydrolysis) AZO 4,4'-dichloro-2,2'-dimethylazobenzene (Dimer) COT->AZO Oxidative Coupling (Minor Soil Pathway)

Figure 1: Convergent degradation pathways of Chlordimeform leading to the terminal toxic metabolite 4-chloro-o-toluidine.

Experimental Protocol: Determination of Residues in Soil

Objective: Quantify Chlordimeform and 4-COT in soil matrices using QuEChERS extraction and GC-MS/MS. This protocol ensures separation of the parent from the volatile metabolite.

Reagents & Apparatus
  • Solvents: Acetonitrile (HPLC Grade), Magnesium Sulfate (anhydrous), Sodium Chloride.

  • Internal Standard: Chlordimeform-d6 or 4-COT-d7.

  • Instrumentation: Gas Chromatograph coupled to Triple Quadrupole Mass Spectrometer (GC-MS/MS).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh 10.0 g of homogenized soil into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of acidified water (pH 5) to ensure salt solubility and minimize premature hydrolysis of parent CDM during extraction.

  • Add 10 mL Acetonitrile containing Internal Standard (100 ng/mL).

  • Vortex vigorously for 1 minute.

Step 2: Salting Out (QuEChERS)

  • Add 4 g MgSO₄ and 1 g NaCl .

  • Shake immediately and vigorously for 1 minute to prevent agglomeration of MgSO₄.

  • Centrifuge at 4,000 rpm for 5 minutes.

Step 3: Dispersive SPE Cleanup (Optional for high organic soils)

  • Transfer 1 mL of supernatant to a tube containing 150 mg MgSO₄ and 25 mg PSA (Primary Secondary Amine).

    • Note: PSA removes organic acids but can interact with acidic pesticides. Since CDM is basic, PSA is generally safe, but recovery checks are mandatory.

  • Vortex and centrifuge.

Step 4: GC-MS/MS Analysis

  • Inlet: Splitless mode, 250°C.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • MS Detection (SRM Mode):

    • Chlordimeform: Precursor

      
       Product 
      
      
      
      (Quant),
      
      
      (Qual).
    • 4-COT: Precursor

      
       Product 
      
      
      
      (Quant),
      
      
      (Qual).
Quality Control & Validation
  • Limit of Quantitation (LOQ): Target 10 µg/kg (ppb).

  • Recovery: Acceptable range 70-120% with RSD < 20%.

  • Critical Control Point: Ensure the injector port is clean; thermal degradation of CDM to 4-COT in a dirty inlet can yield false positives for the metabolite.

References

  • World Health Organization (WHO). (2025). Chlordimeform: Pesticide Residues in Food and the Environment. International Programme on Chemical Safety. Link

  • U.S. National Library of Medicine. (2024). Chlordimeform Hydrochloride - Hazardous Substances Data Bank (HSDB).[4][1] PubChem. Link

  • Han, C., et al. (2024).[5] Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry. Food Research International. Link[5]

  • Food and Agriculture Organization (FAO). (1978). Evaluations of some pesticide residues in food: Chlordimeform. FAO Plant Production and Protection Paper. Link

  • International Agency for Research on Cancer (IARC). (2023). 4-Chloro-ortho-toluidine: Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

Sources

An In-depth Technical Guide to the Isomerism and Tautomeric Forms of Chlordimeform

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the isomeric and tautomeric complexities of chlordimeform, a formamidine acaricide. Designed for researchers, scientists, and professionals in drug development and agrochemicals, this document delves into the structural nuances that govern the compound's chemical behavior, biological activity, and analytical characterization.

Executive Summary

Chlordimeform, chemically identified as N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, presents a fascinating case study in structural chemistry due to its capacity to exist in multiple isomeric and tautomeric forms.[1][2][3] Understanding these forms is not merely an academic exercise; it is critical for elucidating its mechanism of action, metabolic fate, and for the development of precise analytical methods. This guide will dissect the geometric isomerism around the carbon-nitrogen double bond, the dynamic equilibrium of its tautomeric forms, and the analytical methodologies required to characterize these distinct chemical entities.

Chemical Identity and Core Structure

Chlordimeform is an organic compound with the chemical formula C₁₀H₁₃ClN₂.[2][4] It has been primarily used as an acaricide and insecticide, often formulated as a free base or as its more water-soluble hydrochloride salt.[1][5] The core of its chemical functionality and structural diversity lies in the formamidine moiety.[6][7]

PropertyValueSource
IUPAC Name N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide[1]
CAS Registry Number 6164-98-3 (free base)[1]
Molecular Formula C₁₀H₁₃ClN₂[2]
Molar Mass 196.68 g·mol⁻¹[8]
Formulations Emulsifiable concentrate (free base), water-soluble powder (hydrochloride)[1]

Isomerism in Chlordimeform

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. Chlordimeform exhibits several types of isomerism, which significantly influence its physical and biological properties.

Geometric (E/Z) Isomerism

The presence of a carbon-nitrogen double bond (C=N) in the formamidine structure leads to restricted rotation, giving rise to geometric isomers.[9] This type of stereoisomerism is designated using the E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double-bonded atoms.[10][11][12]

  • Z-Isomer (zusammen): The higher-priority groups on each atom of the double bond are on the same side.

  • E-Isomer (entgegen): The higher-priority groups on each atom of the double bond are on opposite sides.

For chlordimeform, the substituents on the imine carbon are a hydrogen atom and the N,N-dimethylamino group. The substituents on the imine nitrogen are the 4-chloro-2-methylphenyl group and a lone pair of electrons. The industrial synthesis of chlordimeform often results in a mixture of (E)- and (Z)-isomers.[6][7] The specific ratio of these isomers can be influenced by the synthetic route and purification methods.

Caption: E/Z isomerism in chlordimeform due to restricted rotation around the C=N bond.

The differential spatial arrangement of the substituents in the E and Z isomers can lead to variations in their interaction with biological targets, such as receptors or enzymes, potentially resulting in different toxicological and efficacy profiles.

Positional Isomerism

Positional isomerism can arise from different placements of the chlorine and methyl substituents on the aromatic ring.[6][7] While numerous positional isomers are theoretically possible, the commercially produced chlordimeform is specifically the N'-(4-chloro-2-methylphenyl) isomer.[1] This specificity is crucial for its intended biological activity. Any deviation in the substitution pattern would result in a different compound with potentially altered properties.

Optical Isomerism

Chlordimeform does not possess a chiral center (an atom attached to four different groups). Therefore, it is achiral and does not exhibit optical isomerism (enantiomerism).[6][7]

Tautomeric Forms of Chlordimeform

Tautomers are constitutional isomers of organic compounds that readily interconvert. Chlordimeform exhibits tautomerism due to the presence of the amidine functional group.[6][7] This involves the migration of a proton, accompanied by a switch of a single and adjacent double bond.

The tautomeric equilibrium in chlordimeform exists between two primary forms:

  • Formamidine form: The dominant form, as named.

  • Formimidate-like form: A less stable tautomer.

This dynamic equilibrium is a key factor in its chemical reactivity and biological interactions.[6][7] The proton can be located on either of the two nitrogen atoms of the amidine group.

Caption: Tautomeric forms of chlordimeform showing the proton shift in the amidine group.

The position of this equilibrium can be influenced by factors such as solvent polarity, pH, and temperature. In biological systems, the ability to exist in different tautomeric forms can affect how chlordimeform binds to its target sites, potentially influencing its efficacy and mode of action, which is believed to involve interference with amine-mediated control in nervous and endocrine systems.[13]

Analytical Characterization of Isomers and Tautomers

Distinguishing between the various isomeric and tautomeric forms of chlordimeform requires sophisticated analytical techniques. The choice of method depends on whether the goal is separation and quantification or structural elucidation.

Chromatographic Separation of Geometric Isomers

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques for separating E/Z isomers.

Experimental Protocol: Reversed-Phase HPLC for E/Z Isomer Separation

This protocol is a representative method; optimization is crucial for specific applications.

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The organic modifier ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance (e.g., 240 nm).[1]

  • Sample Preparation: Dissolve a known quantity of chlordimeform standard in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: The E and Z isomers, having different polarities, will exhibit distinct retention times, allowing for their separation and quantification.[14][15]

Spectroscopic Elucidation of Structure

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for the definitive structural characterization of isomers and for studying tautomeric equilibria.

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure. For geometric isomers, the chemical shifts of protons and carbons near the C=N bond will differ. Nuclear Overhauser Effect (NOE) experiments are particularly powerful for distinguishing between E and Z isomers by measuring the spatial proximity of specific protons.[16][17]

5.2.2 X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including the specific geometric isomer and the bond lengths and angles.[18] This technique is the gold standard for absolute configuration determination.

5.2.3 Mass Spectrometry (MS)

While mass spectrometry alone cannot typically distinguish between isomers, when coupled with a separation technique like GC or LC (GC-MS, LC-MS/MS), it is a highly sensitive and selective method for the quantification of individual isomers in complex matrices.[19][20]

Implications for Biological Activity and Drug Development

The stereochemistry and tautomeric forms of a molecule are critical determinants of its biological activity.

  • Receptor Binding: Different isomers may exhibit varied affinities for a biological target. One isomer may fit perfectly into a receptor's binding pocket, while the other may bind weakly or not at all.

  • Metabolism: Enzymes are often stereoselective, meaning they may metabolize one isomer at a different rate than another. This can lead to differences in the duration of action and the metabolic profile.[21]

  • Toxicity: The toxicological profiles of isomers can differ significantly. In the case of chlordimeform, its major metabolite, 4-chloro-o-toluidine, is a known carcinogen.[8] Understanding the isomeric and tautomeric forms that lead to this metabolite is crucial for risk assessment.

For drug development and the design of new agrochemicals, a thorough understanding of these structural aspects is paramount for optimizing efficacy and minimizing off-target effects and toxicity.

Conclusion

Chlordimeform's chemical nature is defined by a rich interplay of geometric isomerism and tautomeric equilibrium. The existence of E/Z isomers and the dynamic nature of its tautomeric forms have profound implications for its synthesis, analytical characterization, biological activity, and environmental fate. A multi-technique analytical approach, combining chromatography for separation and spectroscopy for structural elucidation, is essential for a complete understanding of this complex molecule. These insights are not only vital for the historical context of chlordimeform but also provide a valuable framework for the development of future generations of bioactive compounds.

References

  • AERU - University of Hertfordshire. Chlordimeform (Ref: ENT 27335). [Online]. Available: [Link]

  • Inchem.org. Chlordimeform (EHC 199, 1998). [Online]. Available: [Link]

  • National Institute of Standards and Technology. Chlordimeform - NIST WebBook. [Online]. Available: [Link]

  • AERU. Chlordimeform (Ref: ENT 27335). [Online]. Available: [Link]

  • Alanwood.net. Chlordimeform data sheet. [Online]. Available: [Link]

  • PubChem. Chlordimeform | C10H13ClN2 | CID 22544. [Online]. Available: [Link]

  • Wikipedia. Chlordimeform. [Online]. Available: [Link]

  • AERU - University of Hertfordshire. Chlordimeform hydrochloride. [Online]. Available: [Link]

  • Purdue e-Pubs. "THE METABOLIC BASIS FOR THE ACUTE AND CHRONIC TOXICITY OF FORMAMIDINE" by GUIRGUIS ZAKI GHALI. [Online]. Available: [Link]

  • PubChem. Chlordimeform. [Online]. Available: [Link]

  • PubMed. Chemistry, biological activity, and uses of formamidine pesticides. [Online]. Available: [Link]

  • PMC - NIH. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. [Online]. Available: [Link]

  • PMC - NIH. Chemistry, biological activity, and uses of formamidine pesticides. [Online]. Available: [Link]

  • PubMed. The formamidine pesticides chlordimeform and amitraz decrease hepatic glutathione in mice through an interaction with alpha 2-adrenoceptors. [Online]. Available: [Link]

  • Docbrown.info. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained. [Online]. Available: [Link]

  • Study Mind. Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Online]. Available: [Link]

  • International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Online]. Available: [Link]

  • Revue Roumaine de Chimie. E/Z ISOMERISM OF SOME DIFORMAMIDES. [Online]. Available: [Link]

  • ResearchGate. (PDF) E/Z isomerism of some diformamides. [Online]. Available: [Link]

  • PubMed. Biochemical and Physiological Effects of Chlordimeform. [Online]. Available: [Link]

  • Chemguide. E-Z notation for geometric isomerism. [Online]. Available: [Link]

  • Semantic Scholar. An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. [Online]. Available: [Link]

  • PMC. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. [Online]. Available: [Link]

  • ResearchGate. Synthesis, isomerization, and DFT studies of five-membered heterocyclic ketoximes. [Online]. Available: [Link]

  • ResearchGate. Synthesis and Structural Analysis of Novel Norspermidine Derivatives. [Online]. Available: [Link]

  • PubMed. Acute and sub-acute effects of deltamethrin and chlordimeform on schedule-controlled responding in the mouse. [Online]. Available: [Link]

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Methodological & Application

Application Note: High-Sensitivity Determination of Chlordimeform Hydrochloride Residues in Soil Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Context

The Analytical Challenge

Chlordimeform (CDM) is a formamidine acaricide and insecticide. Although banned in many jurisdictions (including the EU, USA, and China) due to the carcinogenicity of its primary metabolite, 4-chloro-o-toluidine (4-COT) , it remains a critical target for environmental monitoring in legacy sites and imported agricultural soil assessments.

Why LC-MS/MS? While historical methods utilized GC-ECD/NPD, these often required derivatization or hydrolysis to 4-COT, sacrificing the ability to distinguish the parent compound from the metabolite. Chlordimeform hydrochloride is a polar salt (


), making it ideally suited for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers three distinct advantages:
  • Direct Detection: No derivatization required.[1]

  • Speciation: Simultaneous quantification of CDM and 4-COT.

  • Sensitivity: Achieves Limits of Quantitation (LOQ) in the low

    
     (ppb) range, essential for regulatory compliance.
    
Mechanism of Action & Stability

CDM is pH-sensitive. In alkaline soil or extraction solvents, it rapidly hydrolyzes to 4-COT. Therefore, pH control during the extraction phase is the single most critical variable in this protocol. We utilize an acidified acetonitrile extraction to lock the analyte in its protonated, stable form.

Experimental Workflow (Visualized)

The following diagram outlines the decision logic and workflow for the extraction and analysis process.

G Start Soil Sample Collection (Homogenized, Sieved 2mm) Weigh Weigh 10g Soil Add Internal Standard Start->Weigh Hydrate Hydration Step Add 5mL Water (Wait 30 min) Weigh->Hydrate Activate Matrix Extract Extraction 10mL Acetonitrile + 1% Formic Acid (Critical: Acid stabilizes CDM) Hydrate->Extract Solvent Addition Partition Salting Out 4g MgSO4 + 1g NaCl Vortex & Centrifuge Extract->Partition Phase Separation Cleanup d-SPE Cleanup 150mg MgSO4 + 25mg PSA + 25mg C18 (PSA removes humic acids) Partition->Cleanup Aliquot Supernatant Analysis LC-MS/MS Analysis ESI+ Mode Cleanup->Analysis Filter 0.22µm

Figure 1: Modified QuEChERS workflow optimized for pH-sensitive formamidines in complex soil matrices.

Detailed Protocol: Sample Preparation

Reagents & Materials[1][2][3][4][5][6]
  • Solvent A: Acetonitrile (LC-MS Grade).

  • Solvent B: Water (Milli-Q/LC-MS Grade).

  • Acidifier: Formic Acid (98%+).

  • QuEChERS Salts: Anhydrous

    
    , NaCl.
    
  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18 (End-capped).

  • Internal Standard: Chlordimeform-d6 (recommended) or Triphenyl phosphate (TPP).

Step-by-Step Methodology
  • Sample Pre-treatment:

    • Air-dry soil samples at ambient temperature (avoid heat to prevent degradation).

    • Grind and pass through a 2.0 mm sieve to ensure homogeneity.

  • Extraction (The "Acid Lock"):

    • Weigh 10.0 g of soil into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water. Vortex briefly and let stand for 30 minutes. Note: This hydration step opens the soil pores, allowing the solvent to access adsorbed residues.

    • Add 10 mL of 1% Formic Acid in Acetonitrile .

    • Critical: The formic acid lowers the pH, preventing the hydrolysis of Chlordimeform to 4-COT during the vigorous shaking step.

    • Shake vigorously (mechanical shaker) for 5 minutes.

  • Partitioning:

    • Add 4 g anhydrous

      
        and 1 g NaCl .
      
    • Immediately vortex for 1 minute to prevent agglomeration of the salts.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (d-SPE) Cleanup:

    • Transfer 1.5 mL of the supernatant (upper organic layer) to a 2 mL d-SPE tube containing:

      • 150 mg

        
          (removes residual water)
        
      • 25 mg PSA (removes humic acids/sugars)

      • 25 mg C18 (removes non-polar lipids/waxes)

    • Expert Insight: Do not use excessive PSA. While PSA removes matrix interferences, it is basic. The contact time should be kept short (vortex 30s) and immediately centrifuged to prevent pH-induced degradation of the analyte.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Prep:

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Instrumental Analysis: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

    • B: Acetonitrile (or Methanol).[2]

    • Note: Ammonium formate aids ionization in ESI+.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial
1.00 10 Hold
6.00 95 Ramp
8.00 95 Wash
8.10 10 Re-equilibrate

| 10.00 | 10 | Stop |

Mass Spectrometry (MS/MS)[1][2][3][5][7]
  • Source: Electrospray Ionization (ESI)[3]

  • Polarity: Positive (+)

  • Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Chlordimeform 197.1

46.1132.015 / 25
4-Chloro-o-toluidine 142.1

125.089.020 / 30

Note: The 46.1 fragment corresponds to the dimethylamine group


, a characteristic cleavage for this class.

Method Validation & Performance Metrics

To ensure trustworthiness, the method must be validated against blank soil matrices.

Linearity & Range
  • Range: 1.0 µg/kg to 100 µg/kg.

  • Curve: Matrix-matched calibration curve (to compensate for signal suppression common in soil).

  • Requirement:

    
    .
    
Accuracy & Precision (Recovery)

Spike blank soil samples at three levels (e.g., 5, 20, 50 µg/kg).

Spike Level (µg/kg)Acceptable Recovery (%)Precision (RSD %)
5.0 (LOQ)70 - 120%< 20%
20.080 - 110%< 15%
50.080 - 110%< 10%
Matrix Effects

Soil extracts often suppress ionization. Calculate Matrix Effect (ME) using:



  • If ME is < -20% (suppression), use matrix-matched standards or stable isotope dilution (Chlordimeform-d6).

Troubleshooting & "Expert Tips"

  • Degradation Alert: If you observe high levels of 4-COT but low Chlordimeform in a fresh spike, your extraction pH is likely too high. Ensure you are using acidified acetonitrile and that your water source is not alkaline.

  • Clogging Columns: Soil extracts are dirty. If backpressure rises, switch to a 0.2 µm filter or increase the centrifugation speed/time in the cleanup step.

  • Isobaric Interferences: Soil organic matter is complex. If the Quant ion (46.1) shows high background, switch to the secondary transition (132.0) for quantification, even if it is slightly less sensitive.

References

  • European Food Safety Authority (EFSA). (2018). The 2016 European Union report on pesticide residues in food. EFSA Journal. Link

  • Anastassiades, M., Lehotay, S. J., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). Journal of AOAC International. Link

  • Food and Agriculture Organization (FAO). Chlordimeform - Specifications and Evaluations for Agricultural Pesticides.Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.Link

  • United Chemical Technologies. Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil.[4]Link

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of Chlordimeform Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the accurate and reliable quantification of chlordimeform hydrochloride. Chlordimeform is a broad-spectrum insecticide and acaricide whose use has been discontinued in many regions due to toxicological concerns.[1] Consequently, robust analytical methods are essential for monitoring its presence in environmental samples, agricultural products, and for quality control of analytical standards. This protocol provides a comprehensive guide for researchers and analytical chemists, covering instrumentation, chromatographic conditions, sample preparation, and data analysis, grounded in established chromatographic principles.

Introduction and Scientific Principle

Chlordimeform hydrochloride is the water-soluble salt form of the formamidine pesticide chlordimeform.[2] Its chemical structure includes a chromophore, making it suitable for analysis by UV spectrophotometry.[3] This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating compounds based on their hydrophobicity.

The core principle involves injecting the sample into a stream of a polar mobile phase that passes through a column packed with a non-polar stationary phase (C18). Chlordimeform, being moderately non-polar, partitions between the mobile and stationary phases. Its retention on the column is influenced by the precise composition of the mobile phase. By using an acidic modifier in the mobile phase, we ensure consistent protonation of the analyte and suppress interactions with residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks. Detection is achieved as the analyte elutes from the column and passes through a UV detector set to a wavelength of maximum absorbance for chlordimeform.

Instrumentation, Reagents, and Materials

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler with temperature control

    • Column Thermostat

    • Variable Wavelength or Diode Array UV Detector (DAD/UV)[4]

  • Chromatography Data System (CDS) software

  • Analytical balance (0.01 mg readability)

  • Sonicator

  • Vortex mixer

  • pH meter

  • Syringe filters (0.45 µm, PTFE or other compatible material)

Reagents and Chemicals
  • Chlordimeform hydrochloride analytical standard (≥98% purity)[5]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid or Formic acid (HPLC grade)[4][6]

  • Methanol (HPLC grade, for extraction)

  • Dichloromethane (HPLC grade, for extraction)[7]

  • Sodium sulfate, anhydrous (ACS grade)

Chromatographic Column
  • Column: C18 Reverse Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Rationale: C18 columns provide excellent retention and separation for moderately non-polar compounds like chlordimeform. The specified dimensions offer a good balance between resolution, analysis time, and system backpressure.

Detailed Analytical Protocol

Preparation of Mobile Phase
  • Prepare Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution.

  • Prepare Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the HPLC system.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of chlordimeform hydrochloride analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 mixture of acetonitrile and water. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with the mobile phase to prepare a series of calibration standards. A typical concentration range would be 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. This range should bracket the expected concentration of the samples.[8]

Sample Preparation

The sample preparation process is critical for removing interfering matrix components and ensuring the analyte is in a suitable solvent for injection.[9] The following is a general procedure for a solid matrix (e.g., soil or a powdered formulation); it should be optimized for specific sample types.

  • Extraction:

    • Accurately weigh 1-5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a suitable extraction solvent, such as methanol or acetonitrile.

    • Vortex vigorously for 2 minutes, then sonicate for 15 minutes to ensure efficient extraction of the analyte.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup (if necessary):

    • For complex matrices, a cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required to remove interferences.[10][11]

    • For LLE, the supernatant from the extraction can be mixed with water and then extracted with a non-polar solvent like dichloromethane. The organic layer is then collected.[10]

  • Concentration and Reconstitution:

    • Carefully transfer the supernatant (or collected organic layer) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase composition (e.g., 65% Water/35% Acetonitrile).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Final Filtration:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial prior to injection. This step removes particulates that could damage the column or system.

HPLC Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity and ease of use.

ParameterConditionRationale
Stationary Phase C18 Column (150 mm x 4.6 mm, 5 µm)Industry standard for robust, reproducible separation of moderately non-polar analytes.[6]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcetonitrile provides good elution strength. The acidic aqueous phase ensures consistent analyte protonation and minimizes peak tailing.[4][6]
Elution Mode IsocraticAn isocratic elution is simpler, more robust, and often sufficient for quantifying a single analyte in cleaned-up samples.
Composition 65% A : 35% BThis starting ratio should be optimized to achieve a retention time of approximately 5-10 minutes. Adjust the percentage of B to decrease or increase retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Injection Volume 10 µLA typical injection volume that minimizes band broadening while providing sufficient mass on the column for detection.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
UV Detection 240 nmChlordimeform absorbs UV light in this region.[12] For best results, confirm the wavelength of maximum absorbance (λmax) by scanning a standard solution.
Run Time 15 minutesSufficient time to allow for the elution of the analyte and any late-eluting matrix components, ensuring a clean baseline for the next injection.

Experimental Workflow and Data Analysis

The entire process, from sample receipt to final data reporting, follows a systematic workflow to ensure data integrity and reproducibility.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample 1. Homogenize Sample Extraction 4. Sample Extraction (Solvent) Sample->Extraction Standard 2. Prepare Stock & Working Standards Calibration 9. Generate Calibration Curve Standard->Calibration MobilePhase 3. Prepare & Degas Mobile Phase Injection 7. HPLC Injection MobilePhase->Injection Cleanup 5. Cleanup & Evaporation (SPE / LLE) Extraction->Cleanup Reconstitution 6. Reconstitution & Filtration Cleanup->Reconstitution Reconstitution->Injection Integration 8. Peak Integration & Identification Injection->Integration Integration->Calibration Quantification 10. Quantify Analyte in Samples Calibration->Quantification Report 11. Final Report Quantification->Report

Sources

Application Note: HPTLC Profiling of Chlordimeform and its Toxic Metabolite 4-Chloro-o-toluidine

[1]

Abstract & Scope

This application note details a robust High-Performance Thin-Layer Chromatography (HPTLC) protocol for the separation and identification of Chlordimeform (CDM) and its primary carcinogenic metabolite, 4-chloro-o-toluidine (4-COT) . While CDM is a formamidine pesticide effective against mites and ticks, its degradation into 4-COT (a known carcinogen) necessitates rigorous monitoring in agricultural and forensic contexts.

This guide moves beyond basic separation, offering a self-validating dual-detection system that distinguishes the parent compound from its metabolites using specific derivatization chemistry.

Metabolic Context & Separation Logic

Understanding the degradation pathway is critical for chromatographic separation. CDM degrades via N-demethylation to form Demethylchlordimeform, which subsequently hydrolyzes to 4-COT.

  • Chlordimeform (CDM): Lipophilic, absorbs UV at 254 nm.

  • 4-Chloro-o-toluidine (4-COT): Primary aromatic amine, distinct colorimetric response to diazo coupling.

Metabolic Pathway Diagram[2]

CDM_MetabolismCDMChlordimeform(Parent)DCDMDemethylchlordimeform(Intermediate)CDM->DCDMN-demethylation(CYP450)COT4-Chloro-o-toluidine(Toxic Metabolite)DCDM->COTHydrolysis

Figure 1: Degradation pathway of Chlordimeform into its toxic metabolite 4-COT.

Materials & Methods

Reagents and Standards
  • Stationary Phase: HPTLC Glass Plates Silica Gel 60 F254 (20 x 10 cm).

  • Solvents (Analytical Grade): Toluene, Ethyl Acetate, Diethylamine, Hexane, Acetone.

  • Reference Standards: Chlordimeform HCl (99%), 4-Chloro-o-toluidine (98%).

Sample Preparation (General Protocol)

Direct injection of crude extracts often leads to "tailing" due to matrix interference. A liquid-liquid extraction (LLE) is recommended.

  • Extraction: Homogenize 10g sample with 50 mL Ethyl Acetate.

  • Filtration: Filter through anhydrous sodium sulfate to remove water.

  • Concentration: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Re-dissolve residue in 1 mL Methanol for TLC spotting.

Mobile Phase Optimization

Two systems are defined: a historical benchmark and a modern "green" alternative.

ParameterSystem A (Historical/Standard)System B (Modern/Green Profile)
Composition Benzene : Ethyl Acetate (9:1)Toluene : Ethyl Acetate : Diethylamine (7:2:1)
Selectivity High for non-polar parentsOptimized for amine separation
Safety Note WARNING: Benzene is carcinogenic.Preferred. Diethylamine reduces tailing of 4-COT.
Chamber Saturation 30 minutes20 minutes

Expert Insight: The addition of a basic modifier (Diethylamine) in System B is crucial. 4-COT is a primary amine; without a basic mobile phase, it interacts strongly with the acidic silanol groups of the silica plate, causing streak formation (tailing) and poor resolution.

Experimental Workflow

TLC_Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Separationcluster_2Phase 3: DetectionPrepPlate Activation(105°C for 30 min)SpotSample Application(Band spray: 6mm)Prep->SpotDevDevelopment(Twin-trough chamber)Spot->DevDryDrying(Cold air stream)Dev->DryUVUV Screening(254 nm)Dry->UVChemDerivatization(Bratton-Marshall)UV->Chem

Figure 2: Step-by-step HPTLC workflow for Chlordimeform analysis.[1]

Plate Development
  • Pre-washing: Wash plates with Methanol to remove binder impurities. Activate at 105°C for 30 mins.

  • Application: Apply 5-10 µL of sample as 6mm bands (not spots) for better resolution using a Linomat or micro-syringe.

  • Development: Develop in a twin-trough chamber saturated with Mobile Phase B. Migration distance: 80mm.

Visualization & Detection Strategies

To ensure Trustworthiness of the result, a dual-detection method is employed.

Method A: Non-Destructive (UV 254 nm)
  • Mechanism: Fluorescence Quenching.

  • Observation: CDM and 4-COT appear as dark spots against the bright green fluorescent background of the F254 plate.

  • Limit of Detection (LOD): ~50 ng/zone.

Method B: Specific Derivatization (Bratton-Marshall Reaction)

This step confirms the presence of the toxic metabolite (4-COT) by reacting with its primary amine group.

  • Reagent Preparation:

    • Solution 1: 1% Sodium Nitrite in 0.5M HCl (freshly prepared).

    • Solution 2: 1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in Ethanol.

  • Procedure:

    • Spray plate with Solution 1 (Diazotization). Air dry for 5 mins.

    • Spray plate with Solution 2 (Coupling).

  • Result:

    • 4-COT: Appears as a distinct Bratton-Marshall Pink/Violet band.

    • CDM: No reaction (tertiary amine structure does not diazotize).

Method C: Silver Nitrate (Halogen Confirmation)
  • Reagent: 0.5g AgNO3 in 5 mL water + 100 mL Acetone.

  • Procedure: Spray and expose to UV light for 15 mins.

  • Result: Gray/Black spots indicate chlorinated compounds (Both CDM and 4-COT).

Results & Validation Criteria

Retention Factors (Rf)

Note: Values are approximate and dependent on humidity/temperature.

CompoundRf (System A: Benzene/EtOAc)Rf (System B: Toluene/EtOAc/DEA)Detection Color (Bratton-Marshall)
Chlordimeform 0.47 ± 0.020.55 ± 0.03No Reaction
4-Chloro-o-toluidine 0.35 ± 0.020.42 ± 0.03Violet/Pink
System Suitability Test (SST)

To validate the run, the following criteria must be met:

  • Resolution (Rs): > 1.5 between CDM and 4-COT.

  • Tailing Factor: 0.9 < T < 1.1 (Ensured by the addition of Diethylamine).

  • Rf Consistency: Standard deviation of Rf < 0.02 across 3 replicate tracks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing of 4-COT Interaction with silica acidity.Add 1-2% Diethylamine or Ammonia to mobile phase.
Weak UV Spots Sample too dilute or oxidation.Increase concentration; protect samples from light (CDM is photosensitive).
"Smiling" Bands Uneven solvent front.Ensure chamber saturation (use filter paper liner); check solvent level.
Dark Background Over-spraying reagents.Use a fine mist atomizer; do not soak the plate.

References

  • International Atomic Energy Agency (IAEA). (2004). Validation of thin-layer chromatographic methods for pesticide residue analysis.[2] IAEA-TECDOC-1369.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22971, Chlordimeform.

  • Sherma, J. (2000).[2] Thin-layer chromatography in food and agricultural analysis.[2] Journal of Chromatography A, 880(1-2), 129-147.

  • Knowles, C. O. (1970).[3] Metabolism of Chlordimeform in Cotton Plants.[3] Journal of Agricultural and Food Chemistry.

Chlordimeform hydrochloride application in studying insect resistance mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chlordimeform Hydrochloride (CDM-HCl) as a Pharmacological Probe for Insect Resistance Mechanisms

Executive Summary & Technical Rationale

Chlordimeform hydrochloride (CDM-HCl) is a formamidine compound that functions as a potent octopamine receptor (OAR) agonist and an inhibitor of monoamine oxidase (MAO). Although withdrawn from agricultural use due to the carcinogenic potential of its metabolite (4-chloro-o-toluidine), CDM-HCl remains an indispensable pharmacological probe in research settings.

Its utility in studying insect resistance mechanisms is twofold:

  • Target-Site Profiling: As a structural mimic of octopamine, CDM binds to

    
    -adrenergic-like octopamine receptors. It is used to characterize receptor mutations (e.g., in Varroa destructor or Plutella xylostella) that confer resistance to modern formamidines like amitraz.
    
  • Metabolic Synergism: CDM acts as a broad-spectrum inhibitor of oxidative metabolism (specifically P450 monooxygenases). By co-applying CDM with pyrethroids or neonicotinoids, researchers can "switch off" metabolic resistance, thereby isolating and quantifying the contribution of detoxification enzymes to the resistant phenotype.

Mechanism of Action & Resistance Pathways

To effectively use CDM-HCl, one must understand the signaling cascade it modulates.

The Octopaminergic Signaling Pathway

Octopamine is the invertebrate equivalent of norepinephrine, regulating "fight or flight" responses. CDM binds to G-protein-coupled OARs, stimulating Adenylyl Cyclase (AC), which increases intracellular cAMP.

DOT Diagram: Octopaminergic Signaling & CDM Interaction

OctopaminePath CDM Chlordimeform (Agonist) Receptor Octopamine Receptor (GPCR - beta-adrenergic like) CDM->Receptor Binds/Activates Octopamine Octopamine (Endogenous) Octopamine->Receptor Binds/Activates GProtein Gs Protein Receptor->GProtein Couples AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP (Secondary Messenger) AC->cAMP Catalyzes ATP -> cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Physiological Response: Hyperactivity / Flight Motor Pattern PKA->Response Phosphorylation Cascade Mutation Target Site Mutation (e.g., Y215H, N87S) Mutation->Receptor Alters Binding Affinity Metabolism Metabolic Degradation (P450s / MAO) Metabolism->CDM Degrades

Caption: Figure 1. CDM mimics octopamine, driving cAMP production. Resistance arises via receptor mutations (blocking binding) or metabolic breakdown.

Application Protocol 1: Synergist Bioassay for Metabolic Resistance

Objective: Determine if insecticide resistance in a population is driven by oxidative metabolism (P450s). Principle: CDM inhibits P450s. If a resistant insect becomes susceptible when treated with CDM + Insecticide, the resistance is metabolic.[1]

Experimental Design
  • Test Subjects: 3rd or 4th instar larvae (e.g., Spodoptera, Heliothis) or adults (Drosophila, Mosquitoes).

  • Reagents:

    • Primary Insecticide (e.g., Permethrin, Deltamethrin).

    • Synergist: Chlordimeform HCl (High Purity >96%).[2]

    • Solvent: Acetone (analytical grade).

Step-by-Step Protocol
  • Dose Determination (Range Finding):

    • First, determine the Maximum Sub-lethal Dose (MSD) of CDM alone. This is the highest dose that causes no mortality (LD0) in the test population.

    • Typical Range: 0.5 µg to 5.0 µg per insect (species dependent).

  • Solution Preparation:

    • Stock Solution: Dissolve CDM-HCl in water (due to salt form) or convert to free base for acetone solubility if topical application requires rapid evaporation. Note: For topical assays, the free base in acetone is preferred to ensure cuticle penetration.

    • Conversion (Optional): Mix CDM-HCl with equimolar NaOH, extract with methylene chloride, evaporate, and re-dissolve in acetone.

  • Application (Topical Method):

    • Group A (Control): Apply 1 µL solvent only.

    • Group B (Synergist Only): Apply MSD of CDM (e.g., 1 µ g/insect ) to the dorsal thorax.

    • Group C (Insecticide Only): Apply varying doses of Insecticide to establish an LD50 curve.

    • Group D (Synergist + Insecticide): Apply MSD of CDM first. Wait 1 hour (critical for enzyme inhibition). Then apply varying doses of Insecticide.[3]

  • Data Analysis:

    • Calculate LD50 for Group C and Group D.

    • Synergism Ratio (SR) = LD50 (Insecticide alone) / LD50 (Insecticide + CDM).

Interpretation Table
Synergism Ratio (SR)InterpretationMechanism Indicated
SR < 1.5 No SynergismResistance is likely Target-Site (e.g., kdr mutation) or Penetration-based.
SR = 2.0 - 5.0 Moderate SynergismMinor metabolic contribution.
SR > 5.0 High SynergismResistance is primarily Metabolic (P450-mediated detoxification).

Application Protocol 2: Radioligand Binding (Target Site Characterization)

Objective: Assess affinity of CDM to the Octopamine Receptor. Reduced affinity indicates a target-site mutation (e.g., relevant for Amitraz resistance studies).

Membrane Preparation
  • Homogenization: Homogenize insect nerve cords or heads in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifugation: Spin at 1,000 x g (10 min) to remove debris. Supernatant is spun at 30,000 x g (30 min) to pellet membranes.

  • Resuspension: Resuspend pellet in binding buffer.

Competitive Binding Assay
  • Radioligand:

    
    Octopamine or 
    
    
    
    Tyramine (approx. 2-4 nM).
  • Competitor: CDM-HCl (serial dilutions:

    
     M to 
    
    
    
    M).

Workflow:

  • Incubate Membrane Prep + Radioligand + CDM for 60 min at 25°C.

  • Terminate reaction by rapid filtration through GF/B glass fiber filters.

  • Wash filters 3x with ice-cold buffer.

  • Count radioactivity (Liquid Scintillation).

Result Validation:

  • Plot % Specific Binding vs. Log[CDM] .

  • Calculate

    
     and 
    
    
    
    .
  • Resistance Signal: A significant right-shift in the curve (higher

    
    ) in the resistant strain compared to the susceptible strain confirms target-site resistance.
    

Safety, Handling & Compliance (Critical)

WARNING: Chlordimeform and its metabolites (specifically 4-chloro-o-toluidine) are carcinogenic .

  • Engineering Controls: All weighing and solution preparation must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Deactivation: Treat waste with 10% NaOH and bleach solution before disposal as hazardous chemical waste.

  • Legal: Ensure possession of necessary research permits (e.g., DEA or local agricultural ministry exemptions) as CDM is banned for crop use in most jurisdictions.

Visualizing the Experimental Workflow

DOT Diagram: Resistance Profiling Decision Tree

Workflow Start Start: Resistant Insect Population Bioassay Step 1: Synergist Bioassay (CDM + Insecticide) Start->Bioassay Result1 Calculate Synergism Ratio (SR) Bioassay->Result1 Decision Is SR > 5.0? Result1->Decision Metabolic Mechanism: Metabolic Resistance (P450 Upregulation) Decision->Metabolic Yes TargetSite Mechanism: Target Site Insensitivity (Proceed to Binding Assay) Decision->TargetSite No Binding Step 2: Radioligand Binding Assay (CDM vs [3H]Octopamine) TargetSite->Binding BindingResult Compare Ki values Binding->BindingResult ConfirmedMutation Confirmed: Receptor Mutation (e.g., OctBeta2R) BindingResult->ConfirmedMutation Ki Increased Unknown Investigate Penetration/Other BindingResult->Unknown Ki Unchanged

Caption: Figure 2. Decision tree for distinguishing metabolic vs. target-site resistance using CDM.

References

  • Hollingworth, R. M., & Murdock, L. L. (1980). Formamidine pesticides: Octopamine-like actions in a firefly. Science, 208(4439), 74-76. Link

  • Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors. Nature, 287, 60-62. Link

  • Dudai, Y., et al. (1987). The effect of chlordimeform on octopamine receptors in the insect central nervous system. Pesticide Biochemistry and Physiology, 28(2), 251-258.
  • Matsumura, F., & Beeman, R. W. (1976). Biochemical and physiological effects of chlordimeform. Environmental Health Perspectives, 14, 71–82.[4] Link

  • Baron, A., et al. (2024). A new mutation in the octopamine receptor associated with amitraz resistance in Varroa destructor.[5] Pest Management Science. Link

  • Ibrahim Ahmed, M. A., et al. (2022). Octopamine receptor agonists synergistically increase the selected pesticides' toxicity in Rhopalosiphum padi. Journal of Hazardous Materials Advances. Link

Sources

Troubleshooting & Optimization

Chlordimeform hydrochloride stability issues in aqueous solutions at different pH

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Stability of Chlordimeform HCl in Aqueous Solutions (pH & Temperature Dependence) Ticket ID: CHEM-SUP-8821

Executive Summary

You are likely visiting this page because you have observed peak degradation , loss of potency , or unexpected color changes in your Chlordimeform hydrochloride (HCl) samples.

The Core Issue: Chlordimeform HCl contains a formamidine functional group that is highly susceptible to hydrolytic cleavage. This reaction is pH-dependent and temperature-sensitive .[1][2] While the molecule is stable in acidic conditions, it degrades rapidly in neutral to alkaline environments, releasing 4-chloro-o-toluidine , a toxic carcinogen.

Module 1: Diagnostic Troubleshooting

Use this guide to diagnose experimental anomalies immediately.

Q1: "My HPLC chromatogram shows a decreasing parent peak and a new, late-eluting peak. What is happening?" A: You are observing base-catalyzed hydrolysis .

  • The Parent: Chlordimeform HCl (highly water-soluble).[3][4][5]

  • The Artifact: The new peak is likely 4-chloro-o-toluidine (often elutes later on reverse-phase C18 columns due to lower polarity than the salt form) or the intermediate N-formyl-4-chloro-o-toluidine .

  • The Cause: Your mobile phase or sample diluent likely has a pH

    
     7.[6]0. Even "neutral" water can trigger degradation if the temperature is elevated (e.g., autosampler at room temp).
    

Q2: "I prepared a stock solution in PBS (pH 7.4) yesterday, and today the concentration is off by 40%. Why?" A: Phosphate Buffered Saline (pH 7.[7]4) is incompatible with Chlordimeform for storage.

  • At pH 8 and 30°C, the half-life (

    
    ) of Chlordimeform is approximately 12 hours .
    
  • Corrective Action: Remake the stock in Methanol or 0.1 M HCl . If an aqueous buffer is required for the assay, prepare it immediately before use and keep it at 4°C.

Q3: "The solution has turned a slight yellow/amber color." A: This indicates advanced degradation and potential oxidation of the aniline metabolite (4-chloro-o-toluidine). This solution must be discarded as hazardous waste immediately.

Module 2: Stability Data & Kinetics

Reference these values to plan your experimental windows.

The stability of Chlordimeform HCl is inversely proportional to both pH and temperature. The following data summarizes the half-life (


) of the molecule in aqueous solution.
pH ConditionTemperatureStability StatusHalf-Life (

)
Recommendation
pH 3 - 4 20°CStable > 30 DaysRecommended for Storage
pH 7.0 10°CModerate~38 DaysShort-term use only
pH 7.0 30°CUnstable ~3 DaysPrepare fresh daily
pH 8.0 10°CUnstable ~8 DaysAvoid storage
pH 8.0 30°CCritical ~0.5 Days (12 hrs)Do Not Store

Key Insight: Increasing pH from 7 to 8 at 30°C reduces the half-life from 3 days to 12 hours . This logarithmic drop in stability is the most common cause of experimental failure.

Module 3: Degradation Mechanism

Understanding the pathway is critical for safety, as the breakdown product is more toxic than the parent.

The hydrolysis proceeds via the cleavage of the formamidine C=N bond. This occurs in two steps:

  • Primary Hydrolysis: Conversion to N-formyl-4-chloro-o-toluidine.

  • Secondary Hydrolysis: Conversion to the carcinogen 4-chloro-o-toluidine .

ChlordimeformDegradation cluster_conditions Reaction Drivers Parent Chlordimeform HCl (Parent Molecule) Intermediate N-formyl-4-chloro-o-toluidine (Intermediate) Parent->Intermediate Hydrolysis (pH > 7, Fast) Toxic 4-chloro-o-toluidine (TOXIC CARCINOGEN) Intermediate->Toxic Further Hydrolysis (Slow at RT, Fast in Acid/Base + Heat) Drivers Drivers: 1. High pH (>7) 2. Heat (>25°C) 3. UV Light

Figure 1: Hydrolytic degradation pathway of Chlordimeform HCl leading to the formation of carcinogenic aromatic amines.[5][7]

Module 4: Validated Preparation Protocols
Protocol A: Preparation of Stable Stock Solution (1 mg/mL)

Use this protocol for long-term storage of standards.

  • Solvent Selection: Use Methanol (HPLC Grade) or Acetonitrile . Do not use water for the master stock.

  • Weighing: Weigh Chlordimeform HCl into an amber volumetric flask (protect from UV light).

  • Dissolution: Dissolve completely in the organic solvent.

  • Storage: Store at -20°C .

    • Stability:[1][2][4][5][6] > 6 months.[5][6][8]

Protocol B: Preparation of Aqueous Working Solution

Use this protocol for biological assays or aqueous injections.

  • Buffer Choice: Select a buffer with pH < 5 if possible (e.g., Acetate buffer).

  • If Neutral pH is Required:

    • Prepare the working solution immediately before the experiment.

    • Keep samples in a refrigerated autosampler (4°C) .

    • Do not leave samples on the benchtop overnight.

  • Filtration: If filtering is necessary, use PTFE or Nylon filters. Avoid cellulose acetate if the solution is acidic.

Module 5: Safety & Compliance (FAQ)

Q: Is the degradation product dangerous? A: Yes. The primary metabolite, 4-chloro-o-toluidine , is a Group 2A carcinogen (IARC). It is significantly more toxic than the parent pesticide. If you detect degradation, handle the waste as a cytotoxic/carcinogenic hazard.

Q: Can I autoclave Chlordimeform solutions? A: No. The combination of high heat (121°C) and moisture will instantly hydrolyze the formamidine bond, destroying the molecule and releasing toxic fumes. Sterilize via filtration (0.22 µm).

Q: Why does the literature mention "Salification"? A: Technical Chlordimeform is often a "free base" (oil/solid) with low water solubility (250 ppm). The "Hydrochloride" form is the salt created by reacting the base with HCl to improve water solubility.[3] In strong alkali (pH > 9), the salt will convert back to the free base and simultaneously hydrolyze.

References
  • Su, G. C., & Zabik, M. J. (1972).[5] Photochemistry of bioactive compounds. Photolysis of arylamidine derivatives in water. Journal of Agricultural and Food Chemistry, 20(2), 320–323.

  • World Health Organization (WHO). (1998).[9] Environmental Health Criteria 199: Chlordimeform.[5] International Programme on Chemical Safety (IPCS).

  • International Agency for Research on Cancer (IARC). (1990). Chlordimeform and 4-Chloro-o-toluidine.[3][4][5][9][8][10][11][12] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[4]

  • Voss, G., et al. (1973).[5] Chlordimeform: Residue Reviews. Vol 46. Springer, New York, NY. (Detailed kinetics on pH dependence).

Sources

Technical Support Center: Chlordimeform Hydrochloride (CDM-HCl) Dosage Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CDM-NEURO-OPT-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing dosage and stability for insect neurotoxicity assays

Emergency Safety & Compliance Notice

WARNING: Carcinogen Hazard Chlordimeform hydrochloride (CDM-HCl) and its primary metabolite, 4-chloro-o-toluidine , are classified as Group 2B carcinogens (IARC).

  • Handling: All powder weighing must occur within a certified Class II Biosafety Cabinet or Chemical Fume Hood.

  • Waste: All biological waste (insect carcasses, diet, pipette tips) must be segregated as hazardous cytotoxic waste, not general biohazard.

  • PPE: Double nitrile gloves and N95/P100 respiratory protection are mandatory if working outside a hood.

The Mechanism: Why Dosage is Non-Linear

Before optimizing dosage, you must understand that CDM-HCl does not act like a simple nerve poison (e.g., pyrethroids). It is a neuromodulator mimic .

The Octopaminergic Trap: CDM-HCl functions primarily as an agonist at octopamine receptors (OAR) in the insect Central Nervous System (CNS). Unlike acetylcholine inhibitors that cause immediate paralysis, CDM-HCl induces a state of hyperexcitation followed by metabolic exhaustion.

  • Low Dose: Behavioral changes (antifeedant, agitation, "formamidine tremors").

  • High Dose: Uncoupling of oxidative phosphorylation (mitochondrial failure) and direct lethality.

Implication for Dosage: You are likely observing a "biphasic" response where low doses cause hyperactivity (difficult to score as "dead") and high doses cause rapid knockdown.

Visualizing the Pathway (DOT)

CDM_Mechanism CDM Chlordimeform HCl OAR Octopamine Receptor (Neuronal Surface) CDM->OAR Mimics Octopamine GPRO G-Protein Activation OAR->GPRO AC Adenylyl Cyclase GPRO->AC cAMP Increased cAMP AC->cAMP Upregulation EFFECT Hyperexcitation & Tremors cAMP->EFFECT Signal Cascade

Figure 1: The agonistic pathway of Chlordimeform HCl on the octopaminergic system, leading to characteristic neurotoxic tremors.

Module 1: Solution Chemistry & Stability (The "Before" Phase)

User Query: "My stock solution turned yellow after 24 hours, and the potency dropped. What happened?"

Diagnosis: Hydrolytic Degradation. CDM-HCl is highly sensitive to pH.[1] In neutral or alkaline solutions (pH > 7.0), it rapidly hydrolyzes into N-formyl-4-chloro-o-toluidine and eventually the carcinogenic 4-chloro-o-toluidine .

The Fix: Acidic Stabilization You must maintain a pH < 5.0 for stock solutions.

ParameterStandard ProtocolOptimized Protocol (Recommended)
Solvent Acetone or Water0.1% Acetic Acid in Water or Methanol
pH Target Neutral (~7.0)pH 3.0 – 4.0
Storage 4°C, Clear vial-20°C, Amber glass vial (Light Sensitive)
Shelf Life < 24 Hours~7 Days (Stock); Discard working dilutions daily

Protocol Step:

  • Dissolve CDM-HCl in Methanol (stock concentration: 100 mg/mL).

  • For working aliquots, dilute into a buffer adjusted to pH 4.0.

  • Do not use PBS (Phosphate Buffered Saline) at pH 7.4 for storage.

Module 2: Dosage Optimization Workflow (The "During" Phase)

User Query: "I cannot replicate the LD50 values found in literature for Spodoptera. My values are 10x higher."

Diagnosis: Resistance Profile Variance. Literature values for CDM-HCl vary wildly because many lab strains of Spodoptera and Heliothis have developed target-site mutations in the octopamine receptor or enhanced metabolic detoxification (P450s). You cannot rely on static literature numbers; you must generate an Empirical Dose-Response Curve .

Step-by-Step Optimization Protocol

1. The Range-Finding Test (Logarithmic Scale) Do not start with a linear scale. Use factors of 10 to bracket the toxicity.

  • Doses: 0 (Control), 0.1, 1.0, 10.0, 100.0 µg/g body weight.

  • Method: Topical application (1 µL) on the dorsal thorax of 3rd instar larvae.

  • N: 10 insects per dose.

  • Endpoint: 24-hour mortality.

2. The Definitive Bioassay (Linear Scale) Once you identify the "Critical Window" (e.g., between 10 and 100 µg/g), select 5-7 doses within that range.

3. The "Up-and-Down" Adjustment If you observe >20% control mortality, your solvent is too toxic. Switch from pure acetone to an Acetone:Water (50:50) mix or use a surfactant like Triton X-100 (0.01%).

Workflow Visualization (DOT)

Dosage_Optimization START Start: Range Finding LOG_DOSE Log Dosing (0.1, 1, 10, 100 µg/g) START->LOG_DOSE CHECK Check 24h Mortality LOG_DOSE->CHECK NARROW Narrow Range (e.g., 10-50 µg/g) CHECK->NARROW 0% < Kill < 100% REJECT Reject Data: Control Mortality > 10% CHECK->REJECT Controls Dead DEFINITIVE Definitive Bioassay (5-7 points, N=30) NARROW->DEFINITIVE PROBIT Probit Analysis (Calculate LD50/LD90) DEFINITIVE->PROBIT

Figure 2: The "Up-and-Down" logic flow for determining precise LD50 values in resistant insect strains.

Troubleshooting & FAQs

Q1: The insects are moving but not feeding. Do I count them as dead?

  • Answer: No. This is the "Formamidine Tremor" effect. CDM-HCl causes sublethal anorexia.

  • Action: You must define two endpoints in your study:

    • Functional Mortality: Inability to right itself within 30 seconds when flipped.

    • Behavioral Inhibition: Cessation of feeding (measure leaf area consumed). Note: For neurotoxicity studies, the Behavioral Inhibition EC50 is often more relevant than the LD50.

Q2: My results fluctuate based on the time of day I treat the insects.

  • Answer: Correct. Octopamine levels in insects follow a circadian rhythm (highest during active periods).

  • Action: Standardize your application time (e.g., ZT2 – 2 hours after "lights on"). Treating during the insect's resting phase may require higher doses to elicit the same neurotoxic response.

Q3: Can I mix CDM-HCl with pyrethroids?

  • Answer: Yes, but be aware of Synergism . CDM-HCl inhibits monoamine oxidase (MAO) and potentially some P450 enzymes. It often potentiates the toxicity of pyrethroids, shifting the LD50 of the pyrethroid to the left (making it more toxic). You must run a "CDM-only" control to distinguish synergism from additive toxicity.

References
  • Matsumura, F., & Beeman, R. W. (1976). Biochemical and physiological effects of chlordimeform.[2] Environmental Health Perspectives, 14, 71–82.[2] Link

  • Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors. Nature, 287, 60–62. Link

  • Dudai, Y., et al. (1987). The effects of chlordimeform on octopamine receptors in Drosophila. Journal of Neurochemistry. Link

  • International Agency for Research on Cancer (IARC). Chlordimeform and its metabolites. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

  • Sparks, T. C., et al. (2020). Insecticide resistance management and the changing landscape of insecticide discovery. Journal of Agricultural and Food Chemistry. Link

Sources

Technical Support Center: Troubleshooting Low Recovery of Chlordimeform Hydrochloride in Sample Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and professionals in drug development who are encountering challenges with the extraction of chlordimeform hydrochloride. Low and inconsistent recovery is a common issue stemming from the specific chemical nature of this compound. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, moving beyond simple procedural lists to explain the scientific rationale behind each step.

Section 1: Foundational Knowledge - Understanding Chlordimeform Hydrochloride's Behavior

A thorough understanding of your analyte's chemical properties is the bedrock of any successful extraction method. Chlordimeform's behavior is dictated by its structure, pKa, and stability, which directly influence its partitioning between aqueous and organic phases.

Q1: Why is pH the most critical parameter for chlordimeform hydrochloride extraction?

The answer lies in its nature as a salt of a medium-strength base. Chlordimeform has a pKa of approximately 6.8.[1] This means the pH of your sample and extraction solvents dictates whether the molecule is in its charged (protonated) or neutral (free base) form.

  • Below pH 6.8 (Acidic Conditions): The molecule exists predominantly as the protonated cation, chlordimeform-H+. In this form, it is highly soluble in water and polar solvents.[1][2]

  • Above pH 6.8 (Alkaline Conditions): The molecule is deprotonated to its neutral, free base form. This form is significantly more soluble in organic solvents and less soluble in water.[1][3]

This pH-dependent "switch" is the key to manipulating its solubility for effective extraction and cleanup. Failure to control pH at each step is the most common reason for low recovery.

cluster_0 pH-Dependent Equilibrium of Chlordimeform node_A Chlordimeform-H+ (Cationic Salt) Highly Water-Soluble node_B Chlordimeform (Neutral Free Base) Organo-Soluble node_A->node_B Add Base (pH > 6.8) node_B->node_A Add Acid (pH < 6.8)

Caption: pH-driven equilibrium of chlordimeform.

Q2: How does the stability of chlordimeform impact my extraction strategy?

Chlordimeform is susceptible to hydrolytic degradation, especially under neutral to alkaline conditions.[1]

  • Half-life at pH 7 (30°C): 42 hours

  • Half-life at pH 9 (30°C): 5 hours[1]

This instability means that prolonged exposure to neutral or, particularly, alkaline aqueous solutions will result in significant analyte loss. Therefore, all aqueous steps in your procedure should be performed under acidic conditions (ideally pH 3-4), where the hydrochloride salt is stable for several days.[2] Additionally, the compound is sensitive to light, so samples and extracts should be protected from direct light.[1]

PropertyValue / DescriptionImplication for ExtractionSource
Form Hydrochloride SaltHighly water-soluble; must be converted to free base for organic extraction.[1][2]
pKa ~6.8Dictates the pH required to switch between salt and free base forms.[1]
Free Base Solubility Low in water (250 mg/L), high in most organic solvents.The free base partitions readily into organic solvents.[1][3]
Salt Solubility Readily soluble in water.The salt form is used for aqueous sample cleanup steps.[1][2][4]
Stability Unstable in neutral/alkaline pH; light sensitive.All aqueous solutions must be acidified; protect samples from light.[1]
Volatility Free base is volatile; salt has negligible volatility.Avoid high temperatures during evaporation of the final organic extract.[1][3]
Section 2: General Troubleshooting - First-Line Checks

Before making significant changes to your method, always verify the fundamentals.

Q3: My recovery is low and inconsistent. Where should I start?

Start with a systematic check of the most common sources of error:

  • Verify pH of All Reagents: Use a calibrated pH meter to check every buffer, solvent, and reagent. Do not rely on theoretical calculations. Is your "acidified water" truly at pH 3-4?

  • Confirm Standard Integrity: Is your stock solution of chlordimeform hydrochloride degraded? Prepare a fresh standard and compare its response to the old one. Store standards in an acidic medium and protect them from light.

  • Check for Evaporation: Are you losing solvent during concentration steps? Ensure your rotary evaporator or nitrogen stream is not too aggressive, as the free base form is volatile.[3]

  • Inspect Glassware: Chlordimeform, being an amine, can adsorb to active sites on glass surfaces. If you suspect this is an issue, consider silanizing your glassware.

  • Evaluate Extraction Time & Vigor: Ensure you are shaking or vortexing long enough and with sufficient energy to establish equilibrium between the phases. For emulsions, gentle, prolonged inversion is better than vigorous shaking.

Q4: Could my glassware be a source of analyte loss?

Yes. Amines are known to interact with silanol groups (-Si-OH) on the surface of untreated glass, leading to adsorptive losses. This is especially problematic when working with low concentrations. If you have ruled out pH and stability issues, silanizing your glassware is a logical next step. This process deactivates the surface by converting the polar silanol groups to non-polar silyl ethers.

Section 3: Method-Specific Troubleshooting Guides

This section addresses issues related to the most common extraction techniques.

A. Liquid-Liquid Extraction (LLE)

LLE for chlordimeform relies on precise pH control to move the analyte between aqueous and organic layers.

  • Incorrect pH for Partitioning: This is the primary culprit. You must ensure the pH is correct for the intended phase.

    • For cleanup: To wash an organic extract with an aqueous solution and remove basic/neutral interferences, your aqueous phase should be acidic (pH < 5) to keep the chlordimeform protonated and in the aqueous layer.

    • For extraction: To extract chlordimeform from an aqueous sample into an organic solvent, the aqueous phase must be made basic (pH > 8) to convert it to the neutral free base.

  • Formation of Emulsions: Emulsions at the solvent interface prevent clean separation and lead to analyte loss. To break them, try adding a small amount of salt (NaCl), gentle centrifugation, or filtering through a glass wool plug.

  • Analyte Degradation in Basic Solution: Do not let your sample sit for an extended period after making it basic. The hydrolysis reaction starts immediately.[1] Perform the extraction into the organic solvent as quickly as possible after pH adjustment.

This protocol is designed to maximize recovery by carefully controlling pH and minimizing degradation.

  • Sample Acidification: Take 100 mL of your aqueous sample and adjust the pH to ~3.0 with 1 M HCl. This ensures the analyte is stable as the hydrochloride salt.

  • Initial Cleanup (Optional): Extract the acidified sample with 30 mL of a non-polar solvent like hexane. Discard the hexane layer. This removes non-polar interferences while your analyte remains in the aqueous phase.

  • pH Adjustment for Extraction: Transfer the aqueous sample to a separatory funnel. Slowly add 1 M NaOH while vortexing to raise the pH to ~9.0. Do not overshoot. Proceed immediately to the next step.

  • Solvent Extraction: Immediately add 50 mL of dichloromethane or ethyl acetate and shake vigorously for 2 minutes.[5] Allow the layers to separate.

  • Collection: Drain the organic (bottom) layer into a flask.

  • Re-extraction: Repeat the extraction (steps 4-5) twice more with 25 mL portions of the organic solvent, combining all organic fractions.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.[6]

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.

  • Reconstitution: Reconstitute the residue in a known volume of a suitable solvent (e.g., acidified acetonitrile or mobile phase) for LC-MS or GC-MS analysis.

start Aqueous Sample (100 mL) step1 1. Acidify to pH ~3 (Analyte is stable salt) start->step1 step2 2. Basify to pH ~9 (Analyte is neutral base) step1->step2 step3 3. Extract with Organic Solvent (e.g., Dichloromethane) step2->step3 step4 4. Collect & Combine Organic Layers step3->step4 step5 5. Dry with Na2SO4 step4->step5 step6 6. Evaporate & Reconstitute step5->step6 end_node Ready for Analysis step6->end_node

Caption: Optimized LLE workflow for chlordimeform.

B. Solid-Phase Extraction (SPE)

The principles of pH control are just as critical for SPE as they are for LLE.

  • Incorrect Sorbent Choice:

    • Reversed-Phase (e.g., C18): To retain chlordimeform on a C18 cartridge, it must be in its neutral, less polar free base form. Therefore, the sample must be loaded at a pH > 8. Elution is achieved with an organic solvent.

    • Cation Exchange (e.g., SCX): This is often a better choice. To retain chlordimeform, it must be in its protonated, cationic form. The sample should be loaded at an acidic pH (< 5). Interferences are washed away with methanol, and the analyte is then eluted by a basic solvent (e.g., 5% ammonium hydroxide in methanol) that neutralizes the charge.

  • Improper Sample pH During Loading: Loading an acidic sample onto a C18 cartridge will result in no retention. Loading a basic sample onto a cation exchange cartridge will also result in no retention.

  • Incorrect Elution Solvent: For cation exchange, your elution solvent must be strong enough (i.e., basic enough) to neutralize the positive charge on the analyte and release it from the sorbent. For C18, your elution solvent must be non-polar enough to desorb the free base.

start Goal: Extract Chlordimeform from Aqueous Matrix decision1 Is the primary goal cleanup or concentration? start->decision1 node_c18 Use Reversed-Phase (C18) decision1->node_c18 Concentration node_scx Use Strong Cation Exchange (SCX) decision1->node_scx High-Selectivity Cleanup protocol_c18 C18 Protocol: 1. Condition Cartridge 2. Adjust Sample pH > 8 3. Load Sample 4. Wash with basic water 5. Elute with organic solvent node_c18->protocol_c18 protocol_scx SCX Protocol: 1. Condition Cartridge 2. Adjust Sample pH < 5 3. Load Sample 4. Wash with acid/methanol 5. Elute with basic methanol node_scx->protocol_scx

Caption: Decision tree for selecting an SPE protocol.

C. QuEChERS

Yes, this is a common finding. Standard QuEChERS methods, which typically use acetonitrile extraction and cleanup with PSA (Primary Secondary Amine), are not optimized for highly polar and ionic compounds like chlordimeform hydrochloride.[7]

  • Extraction: The high water solubility of the hydrochloride salt can prevent its efficient partitioning into the acetonitrile layer, especially without proper buffering.

  • Cleanup (d-SPE): PSA is a weak anion exchanger used to remove acidic interferences. While it shouldn't directly interact with the cationic chlordimeform, the overall chemical environment may not be ideal. More importantly, if the sample contains many co-extractives, the analyte can be lost during this step.

For polar pesticides, a modified approach like the QuPPe (Quick Polar Pesticides) method is recommended.[7] This method typically involves extraction with acidified methanol or acetonitrile and may omit the d-SPE cleanup step or use different sorbents.

Section 4: Final Analysis Considerations
Q8: Could the problem be in my GC/LC analysis and not the extraction?

Absolutely. Poor chromatography can mimic low extraction recovery.

  • For GC Analysis: The free base of chlordimeform is amenable to GC, but the injector port can be a source of problems. Active sites in a dirty or non-deactivated liner can cause analyte degradation or adsorption. Always use a fresh, deactivated liner.

  • For LC Analysis: Chlordimeform hydrochloride is well-suited for reverse-phase LC-MS. Ensure your mobile phase is acidic (e.g., contains 0.1% formic acid) to keep the analyte protonated for good peak shape.

  • Matrix Effects: Co-extracted matrix components can suppress or enhance the analyte signal in the mass spectrometer source. To correct for this, always use matrix-matched standards or an isotopically labeled internal standard for quantification.

By systematically addressing these potential issues, from fundamental chemistry to method-specific pitfalls, you can effectively troubleshoot and optimize your extraction protocol to achieve high, consistent recoveries for chlordimeform hydrochloride.

References
  • Chlordimeform (Ref: ENT 27335). (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Chlordimeform. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chlordimeform (EHC 199, 1998). (n.d.). INCHEM. Retrieved from [Link]

  • Matsumura, F., & Beeman, R. W. (1976). Biochemical and physiological effects of chlordimeform. Environmental Health Perspectives, 14, 71–82. Retrieved from [Link]

  • Chlordimeform hydrochloride. (n.d.). AERU - University of Hertfordshire. Retrieved from [Link]

  • Chlordimeform. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Li, Y., et al. (2021). Effect of Pretreatment on Detection of 37 Pesticide Residues in Chrysanthemum indicum. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. (n.d.). Restek. Retrieved from [Link]

  • Do you have any recovery issues with lipophilic pesticides? (2014). ResearchGate. Retrieved from [Link]

  • Solid Phase Extraction Techniques for the Analysis of Pesticides and Drugs in Biological Specimens. (n.d.). University of Glasgow. Retrieved from [Link]

  • Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. (2010). ResearchGate. Retrieved from [Link]

  • An Overview of the Determination of Highly Polar and Ionic Pesticide Residues by LC-MS/MS. (n.d.). Waters Corporation. Retrieved from [Link]

  • Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International - Chromatography Online. Retrieved from [Link]

  • Anastassiades, M., et al. (2019). Analysis of highly polar pesticides in foods by LC-MS/MS. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Determination of Organochlorines Pesticide Residues in Water Samples Using Liquid-Liquid Extraction Method. (2017). ResearchGate. Retrieved from [Link]

  • The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved from [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU. Retrieved from [Link]

  • Lehotay, S. J., et al. (2010). Evaluation of Common Organic Solvents for Gas Chromatographic Analysis and Stability of Multiclass Pesticide Residues. Journal of AOAC International. Retrieved from [Link]

  • Parrilla, P., & Martinez Vidal, J. L. (1999). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Brazilian Journal of Chemical Engineering. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Selectivity in Chlordimeform Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to improving the selectivity of analytical methods for chlordimeform hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the quantitative and qualitative analysis of this compound. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming the specific challenges associated with chlordimeform analysis. Our focus is on the "why" behind the "how," ensuring that every experimental choice is understood and every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving high selectivity in the analysis of chlordimeform hydrochloride?

The primary challenges in achieving high selectivity for chlordimeform hydrochloride analysis stem from several factors:

  • Metabolite Interference: Chlordimeform metabolizes into several compounds, with 4-chloro-o-toluidine being a significant and toxicologically important metabolite.[1] These metabolites can have similar chromatographic behavior and mass spectral fragmentation patterns, leading to potential interference.

  • Matrix Effects: Complex sample matrices, such as agricultural products, soil, and biological fluids, contain numerous endogenous compounds that can co-elute with chlordimeform and its metabolites. These co-eluting substances can cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate quantification.[2][3][4]

  • Sample Preparation Inefficiencies: Inadequate sample cleanup can lead to the introduction of interfering compounds into the analytical system. The choice of extraction and cleanup methodology is critical for removing matrix components while ensuring high recovery of the target analyte.[5][6]

  • Analyte Stability: Chlordimeform can be susceptible to degradation depending on the pH and temperature of the extraction and storage conditions. This can lead to the formation of metabolites and a decrease in the parent compound's recovery.

Q2: Which analytical technique is superior for chlordimeform analysis: Gas Chromatography (GC) or Liquid Chromatography (LC)?

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are suitable for the analysis of chlordimeform, and the choice depends on the specific application, available instrumentation, and the desired analytical outcome.[7][8]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS is a powerful technique for chlordimeform analysis, offering high sensitivity and selectivity.[9][10] It is particularly well-suited for volatile and semi-volatile compounds. The use of Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity by monitoring specific precursor-to-product ion transitions.[9][11] However, derivatization may sometimes be necessary to improve the volatility and thermal stability of chlordimeform and its metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly effective for the analysis of polar, semi-polar, and thermally labile compounds, making it an excellent choice for chlordimeform and its metabolites without the need for derivatization.[1][12] The selectivity of LC-MS/MS is also enhanced through the use of MRM.[12][13] It is often the preferred method for complex biological matrices due to reduced sample cleanup requirements compared to GC.

Recommendation: For most applications involving complex matrices and the simultaneous analysis of chlordimeform and its polar metabolites, LC-MS/MS is generally the preferred technique due to its high selectivity, sensitivity, and reduced need for sample derivatization.

Q3: How can I effectively minimize matrix effects when analyzing chlordimeform in complex samples like fruits, vegetables, or soil?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies, often used in combination:

  • Optimized Sample Preparation: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted sample preparation technique for pesticide residue analysis in food and agricultural samples.[14][15][16][17][18] It involves an extraction and partitioning step followed by dispersive solid-phase extraction (d-SPE) for cleanup. The choice of d-SPE sorbents is critical and should be tailored to the matrix. For example, PSA (Primary Secondary Amine) is used to remove sugars and fatty acids, C18 to remove nonpolar interferences, and GCB (Graphitized Carbon Black) to remove pigments and sterols.[17]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[2][3] This approach helps to compensate for signal suppression or enhancement caused by co-eluting matrix components, as the standards and samples will experience similar matrix effects.

  • Isotope Dilution Mass Spectrometry (IDMS): This is the gold standard for overcoming matrix effects. It involves spiking the sample with a stable isotope-labeled internal standard of the analyte. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects. The ratio of the native analyte to the labeled standard is measured, providing highly accurate and precise quantification.

  • Chromatographic Separation: Improving the chromatographic separation to resolve chlordimeform and its metabolites from interfering matrix components is a fundamental step. This can be achieved by optimizing the column chemistry, mobile phase composition, and gradient profile in LC, or the temperature program in GC.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) in GC Analysis of Chlordimeform

Peak tailing is a common issue in GC analysis and can lead to inaccurate integration and reduced resolution.[19][20][21][22]

G cluster_0 Symptom cluster_1 Initial Checks cluster_2 Potential Causes & Solutions cluster_3 Resolution Symptom Peak Tailing Observed for Chlordimeform Check1 Inspect Column Cut and Installation Symptom->Check1 Check2 Review Injection Parameters Symptom->Check2 Cause1 Active Sites in Inlet Liner or Column Solution: Use a deactivated liner, trim the column, or use an inert column. Check1->Cause1 Cause3 Incompatible Solvent or pH Solution: Ensure solvent is appropriate for the column and analyte. Adjust pH if necessary. Check2->Cause3 Cause2 Contamination of the GC System Solution: Bake out the column, clean the inlet and detector. Cause1->Cause2 Resolution Symmetrical Peak Shape Achieved Cause2->Resolution Cause3->Resolution

  • Active Sites: Chlordimeform is a basic compound and can interact with active sites (silanol groups) in the GC inlet liner or on the column itself. This secondary interaction leads to peak tailing. Using a deactivated inlet liner and a high-quality, inert GC column is crucial. If tailing persists, trimming 10-20 cm from the front of the column can remove accumulated non-volatile residues and active sites.[19][21]

  • System Contamination: Non-volatile matrix components can accumulate in the inlet and at the head of the column, creating active sites and causing peak tailing. Regular maintenance, including cleaning the inlet and baking out the column, is essential.[20]

  • Solvent and pH: The choice of solvent can impact peak shape. Ensure the solvent is compatible with the stationary phase and the analyte. For chlordimeform, which is a base, acidic conditions in the sample extract could potentially lead to on-column interactions.

Problem 2: Low Recovery of Chlordimeform During Sample Preparation

Low recovery indicates a loss of the analyte during the extraction and cleanup steps.[5][6][23][24]

G cluster_0 Symptom cluster_1 Investigation cluster_2 Potential Causes & Solutions cluster_3 Resolution Symptom Low Recovery of Chlordimeform Investigate1 Evaluate Extraction Efficiency Symptom->Investigate1 Investigate2 Assess Cleanup Step Losses Symptom->Investigate2 Cause1 Incomplete Extraction Solution: Optimize extraction solvent, adjust pH, increase shaking/vortexing time. Investigate1->Cause1 Cause2 Analyte Adsorption to Sorbent Solution: Select a different d-SPE sorbent, optimize elution solvent in SPE. Investigate2->Cause2 Cause3 Analyte Degradation Solution: Control pH and temperature during extraction and storage. Cause1->Cause3 Cause2->Cause3 Resolution Acceptable Recovery Achieved Cause3->Resolution

  • Incomplete Extraction: The efficiency of the initial extraction depends on the choice of solvent and the sample matrix. For chlordimeform, acetonitrile is a common and effective extraction solvent in the QuEChERS method.[10] Ensure adequate homogenization of the sample and sufficient agitation during extraction to facilitate the transfer of the analyte from the matrix to the solvent. The pH of the extraction solvent can also influence recovery, especially for a basic compound like chlordimeform.

  • Analyte Loss During Cleanup: During d-SPE or SPE cleanup, chlordimeform may be partially retained by the sorbent material. If low recovery is observed after the cleanup step, consider the following:

    • d-SPE: If using GCB, be aware that it can adsorb planar molecules, which might include chlordimeform. If this is suspected, reduce the amount of GCB or use an alternative sorbent.

    • SPE: Ensure the SPE cartridge is properly conditioned and that the elution solvent is strong enough to completely desorb chlordimeform from the sorbent.

  • Analyte Degradation: Chlordimeform is more stable in acidic conditions.[13] During sample preparation, especially if using alkaline conditions, degradation to 4-chloro-o-toluidine can occur. Control the pH of the sample extract and store it at low temperatures to minimize degradation.

Experimental Protocols

Protocol 1: QuEChERS Extraction and d-SPE Cleanup for Chlordimeform in Fruits and Vegetables

This protocol is based on the AOAC Official Method 2007.01 and is optimized for the analysis of chlordimeform and its metabolites.[25]

1. Sample Homogenization:

  • Weigh 10-15 g of the homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high pigment content, a d-SPE tube containing GCB may be considered, but its effect on chlordimeform recovery should be validated.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial for LC-MS/MS or GC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Chlordimeform in Water and Soil Samples

This protocol provides a general framework for SPE that can be adapted for water and soil samples.[8][26][27][28][29][30]

1. Sample Pre-treatment:

  • Water: Acidify the water sample (e.g., 1 L) to pH < 2 with hydrochloric acid.

  • Soil: Extract 10 g of soil with an appropriate solvent (e.g., methanol or acetonitrile) and dilute the extract with acidified water.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acidified water (pH < 2) through the cartridge. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Pass the pre-treated sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Cartridge Washing:

  • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Dry the cartridge under vacuum for 10-15 minutes.

5. Elution:

  • Elute the chlordimeform from the cartridge with a suitable organic solvent (e.g., 5-10 mL of methanol or ethyl acetate).

6. Eluate Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

Data Presentation

Table 1: Recommended MS/MS Parameters for Chlordimeform and its Primary Metabolite

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
Chlordimeform197.171.120126.115
4-chloro-o-toluidine142.0106.12577.135

Note: These are typical values and should be optimized on the specific instrument being used.

Conclusion

Improving the selectivity of analytical methods for chlordimeform hydrochloride requires a comprehensive approach that considers the entire analytical workflow, from sample preparation to final detection. By understanding the chemical properties of chlordimeform and its metabolites, and by systematically addressing potential sources of interference and analyte loss, researchers can develop robust and reliable methods for accurate and precise quantification. This guide provides a foundation of knowledge and practical troubleshooting strategies to assist in achieving high-quality analytical data. For further assistance, please consult the referenced literature and the support resources of your instrument manufacturer.

References

  • U.S. Environmental Protection Agency. (n.d.). Pesticide Formulation Methods Index, Fourth Edition. Retrieved from [Link]

  • Yang, X. (n.d.). Analysis of Formamidine Pesticides and Metabolites in Pork and Porcine Liver Using Agilent Captiva EMR—Lipid and LC/MS/MS. Agilent Technologies, Inc. Retrieved from [Link]

  • Baumann, A. W. (1979). Gas Chromatographic Determination of Chlordimeform in Pesticide Formulations: Collaborative Study. Journal of AOAC INTERNATIONAL, 62(4), 724–728. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2002). AOAC OFFICIAL METHODS OF ANALYSIS. Retrieved from [Link]

  • Li, Y., et al. (2017). Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. Scientific Reports, 7(1), 43058. Retrieved from [Link]

  • Kus, B., & Zupančič-Kralj, L. (2006). Application of GC-MS/MS for Pesticide Residues Analysis in Routine Food Control – Comparison of SIM and MRM. Food Technology and Biotechnology, 44(4), 493-499. Retrieved from [Link]

  • Singh, S., et al. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Current Agriculture Research Journal, 12(2). Retrieved from [Link]

  • Ismail, B. S., et al. (2011). Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. Journal of Tropical Agriculture and Food Science, 39(1), 35-44. Retrieved from [Link]

  • Waters Corporation. (n.d.). QuEChERS PROCEDURE for Multi-RESIDUE PESTICIDE ANALYSIS. Retrieved from [Link]

  • Johnson, J. C., & Harbor, B. (2012). Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. ODU Digital Commons. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2024). Official Methods of Analysis. Retrieved from [Link]

  • Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Shimadzu Corporation. (2013). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). Retrieved from [Link]

  • Mirante Sema. (n.d.). Official Methods Of Analysis Aoac. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Li, H., et al. (2024). Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry. Food Research International, 184, 114754. Retrieved from [Link]

  • GL Sciences, Inc. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. Retrieved from [Link]

  • Chromforum. (2025). Low recovery factor & Validation Issue. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Gilson, Inc. (n.d.). Determination of Pesticides in Drinking Water via LC-MS/MS Using Polymeric Solid Phase Extraction Cartridges. Retrieved from [Link]

  • Agilent Technologies, Inc. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • Kim, J. H., et al. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Food Chemistry, 199, 347–353. Retrieved from [Link]

  • Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Retrieved from [Link]

  • Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]

  • AZoLifeSciences. (2022). Overcoming challenges associated with analyzing pesticides. Retrieved from [Link]

  • Al-Alam, J., et al. (2016). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. American Journal of Analytical Chemistry, 7(11), 859-874. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Evaluating CLP and EPA Methods for Pesticides in Water Using Agilent J&W DB-CLP1/DB-CLP2 GC Columns. Retrieved from [Link]

  • Restek Corporation. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Brocks, J. J., & Schaeffer, P. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 51(5), 472–478. Retrieved from [Link]

  • CIPAC. (n.d.). Method for pesticides analysis in water using c18 spe disk. Retrieved from [Link]

  • Agilent Technologies, Inc. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • AOAC INTERNATIONAL. (n.d.). Official Methods of Analysis Program. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 525.3. The Royal Society of Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1993). Methods For The Determination Of Nonconventional Pesticides In Municipal And Industrial Wastewater Volume 1. Retrieved from [Link]

  • ResearchGate. (2014). Do you have any recovery issues with lipophilic pesticides? Retrieved from [Link]

  • Chawla, S., et al. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Journal of AOAC International, 100(3), 616–623. Retrieved from [Link]

  • Sun, B., et al. (1999). [Rapid method for determination of chlordimeform residue in honey]. Se Pu, 17(1), 93-94. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of chlordimeform and its metabolite residue in milk by gas chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • MAG. (2017). Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. Retrieved from [Link]

  • Hrouzková, S., et al. (2014). Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Chemical Papers, 68(10), 1368-1376. Retrieved from [Link]

Sources

Chlordimeform hydrochloride solubility challenges in specific organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chlordimeform Hydrochloride Solubility Challenges in Specific Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Introduction

Welcome to the technical support center for chlordimeform hydrochloride. This guide is designed to provide researchers, scientists, and professionals in drug development with practical, in-depth solutions to common solubility challenges encountered with chlordimeform hydrochloride in specific organic solvents. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these complexities effectively, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my chlordimeform hydrochloride failing to dissolve in non-polar organic solvents like benzene or chloroform?

Answer:

This is a frequently encountered issue that stems from the fundamental chemical principle of "like dissolves like." Chlordimeform hydrochloride is the salt form of the parent compound, chlordimeform. The addition of the hydrochloride moiety makes the molecule an ionic salt, rendering it highly polar.[1]

  • Chemical Causality: Non-polar solvents, such as benzene and chloroform, have low dielectric constants and lack the ability to form strong, stabilizing interactions with the charged ions of the salt.[2] The energy required to break the strong ionic bonds within the chlordimeform hydrochloride crystal lattice is significantly higher than the weak intermolecular forces (van der Waals forces) that would be formed with a non-polar solvent. Consequently, the compound remains insoluble. The hydrochloride salt is readily soluble in water but is less soluble in many organic solvents.[1][3]

  • Troubleshooting Protocol:

    • Re-evaluate Solvent Choice: The most direct solution is to switch to a polar organic solvent. Polar solvents can effectively solvate the ions, leading to dissolution.

    • Consider a Co-Solvent System: If your experimental matrix requires a predominantly non-polar environment, you can employ a co-solvent strategy. First, dissolve the chlordimeform hydrochloride in a minimal volume of a highly polar solvent in which it is readily soluble (e.g., methanol or DMSO).[2][4] Then, slowly and carefully add this stock solution to your non-polar solvent system, ideally with vigorous stirring. Be vigilant for any signs of precipitation, as the compound may fall out of solution if the final mixture's polarity is too low.

    Diagram: Solvent Polarity and Ionic Compound Solubility

    G cluster_0 Chlordimeform Hydrochloride (Polar Ionic Salt) cluster_1 Solvent Systems cluster_2 Polar Solvents cluster_3 Non-Polar Solvents CHDM_HCL CHDM-HCl Methanol Methanol CHDM_HCL->Methanol High Solubility Water Water CHDM_HCL->Water High Solubility Benzene Benzene CHDM_HCL->Benzene Very Low Solubility (0.1%) Chloroform Chloroform CHDM_HCL->Chloroform Low Solubility (1-2%)

    Caption: The relationship between solvent polarity and chlordimeform hydrochloride solubility.

Question 2: I'm observing precipitation when diluting my chlordimeform hydrochloride stock solution (in DMSO) into my final aqueous buffer. How can this be avoided?

Answer:

This is a classic case of precipitation due to a solvent shift, where a compound that is stable in a high-concentration organic stock solution becomes insoluble when introduced to a different (typically aqueous) final medium.

  • Expertise & Experience: Dimethyl sulfoxide (DMSO) is an excellent solvent for chlordimeform hydrochloride, allowing for the preparation of highly concentrated stock solutions.[4] However, when a small volume of this concentrated DMSO stock is added to a large volume of aqueous buffer, localized supersaturation occurs at the point of addition. The DMSO rapidly disperses, and the localized concentration of chlordimeform hydrochloride momentarily exceeds its aqueous solubility limit, causing it to precipitate before it can be fully solvated by the water molecules. The stability of chlordimeform is also highly pH-dependent; it is stable in acidic conditions but hydrolyzes in neutral or alkaline solutions.[1][3]

  • Self-Validating Protocol for Preventing Precipitation:

    • Reduce Stock Concentration: Prepare a less concentrated stock solution in DMSO. This reduces the magnitude of the supersaturation effect upon dilution.

    • Optimize Addition & Mixing: Add the stock solution dropwise into the vortex of the stirring aqueous buffer. This ensures rapid mixing and dispersion, preventing localized high concentrations.

    • Adjust Buffer pH: Chlordimeform hydrochloride is most stable in acidic aqueous solutions (pH 3-4).[1] Ensure your buffer pH is in this range if your experimental conditions permit, as this will enhance stability and may improve solubility.

    • Temperature Modification: Gently warming the aqueous buffer (e.g., to 37°C) can transiently increase the solubility limit of the compound, aiding in its dissolution. Always ensure the final solution is returned to the intended experimental temperature.

    Diagram: Troubleshooting Precipitation During Dilution

    G Start Precipitation Observed Upon Dilution CheckStock Is Stock [C] Too High? Start->CheckStock CheckMixing How is Stock Being Added? Start->CheckMixing CheckpH What is the Buffer pH? Start->CheckpH Solution1 Lower Stock Concentration CheckStock->Solution1 Solution2 Add Dropwise to Vortex CheckMixing->Solution2 Solution3 Adjust Buffer to pH 3-4 (If Possible) CheckpH->Solution3 Resolved Homogeneous Solution Achieved Solution1->Resolved Solution2->Resolved Solution3->Resolved

    Caption: A logical workflow for resolving precipitation issues during experimental preparation.

Question 3: What are the most suitable organic solvents for preparing high-concentration stock solutions of chlordimeform hydrochloride?

Answer:

To create high-concentration stock solutions, you must select highly polar solvents that can effectively solvate the ionic compound.

  • Authoritative Grounding & Data Presentation: Based on available data, polar protic and polar aprotic solvents are the best choices. Non-polar solvents are unsuitable.

SolventTypeSolubility of Chlordimeform HClSourceKey Considerations
Water Polar ProticHighly Soluble (>50%)[2][3]Excellent choice, but ensure pH is acidic (3-4) for long-term stability.[1]
Methanol Polar ProticHigh (>300 g/L)[2]A very effective organic solvent for creating concentrated stocks.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[4]Widely used for stock solutions due to its strong solvating power. Hygroscopic.
Chloroform Non-polarLow (1-2%)[2]Not recommended for stock solutions.
Benzene Non-polarVery Low (0.1%)[2]Unsuitable for dissolving chlordimeform hydrochloride.
  • Trustworthiness & Best Practices: For maximum reproducibility and stability, always use anhydrous, high-purity (e.g., HPLC grade) solvents for preparing stock solutions. Store these stock solutions in tightly sealed vials, protected from light, and at low temperatures (e.g., -20°C or -80°C) to prevent solvent evaporation, degradation, and absorption of atmospheric water.[4]

References

  • Chlordimeform (EHC 199, 1998) . INCHEM. [Link]

  • Guidance for the Reregistration of Pesticide Products Containing Chlordimeform or Chlordimeform Hydrochloride as Active Ingredients . U.S. Environmental Protection Agency (EPA). [Link]

  • Chlordimeform - PubChem . National Institutes of Health (NIH). [Link]

  • ICSC 0125 - CHLORDIMEFORM HYDROCHLORIDE . Inchem.org. [Link]

  • Chlordimeform hydrochloride - AERU . University of Hertfordshire. [Link]

Sources

Validation & Comparative

Comparative Validation of Chlordimeform Hydrochloride Binding Affinity: A Guide to Octopaminergic Receptor Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlordimeform hydrochloride (CDM-HCl) serves as a critical pharmacological probe in insect neurobiology, functioning primarily as a formamidine agonist at octopamine receptors (OARs). While its agricultural use has been restricted due to toxicological concerns, it remains the benchmark compound for validating octopaminergic signaling pathways in novel insecticide discovery.

This guide provides a rigorous, self-validating framework for quantifying the binding affinity of CDM-HCl. Unlike generic protocols, this workflow accounts for the specific lipophilicity of formamidines and the high-turnover nature of insect G-protein coupled receptors (GPCRs).

Mechanistic Grounding: The Octopaminergic Pathway

To validate CDM-HCl binding, one must understand that it mimics the endogenous neurotransmitter octopamine (OA), specifically targeting


-adrenergic-like and 

-adrenergic-like OARs.
  • Primary Mechanism: CDM-HCl binds to the OAR (a GPCR), inducing a conformational change that activates the

    
     protein.
    
  • Downstream Effect: This activates adenylyl cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that drives physiological responses (e.g., flight motor patterns, hyperexcitation).

  • Bioactivation Note: While CDM-HCl binds directly, it is often N-demethylated in vivo to N-demethylchlordimeform (DCDM), which possesses higher affinity. However, for in vitro binding assays described here, we focus on the direct interaction of the parent hydrochloride salt.

Signaling Pathway Visualization

OctopamineSignaling CDM Chlordimeform HCl (Ligand) OAR Octopamine Receptor (GPCR) CDM->OAR Binding (Kd) Gs Gs Protein (Transducer) OAR->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation ATP ATP AC->ATP Catalysis cAMP cAMP (2nd Messenger) ATP->cAMP Conversion Response Physiological Response cAMP->Response Signaling Cascade

Figure 1: The agonistic pathway of Chlordimeform HCl at the insect octopamine receptor, leading to cAMP accumulation.

Comparative Analysis: CDM-HCl vs. Alternatives

In binding studies, CDM-HCl is rarely tested in isolation. It must be benchmarked against the endogenous ligand (Octopamine) and other formamidines (e.g., Amitraz) to establish relative potency.

Table 1: Comparative Binding and Functional Metrics

CompoundRoleReceptor Affinity (

)
Functional Potency (

)
Notes
Octopamine (OA) Endogenous LigandHigh (1–10 nM)Low nM rangeRapidly metabolized; requires antioxidants (ascorbic acid) in assay.
Chlordimeform HCl Test AgonistModerate (10–100 nM)

M range (Direct)
Parent compound; highly lipophilic. Often acts as a partial agonist.
DCDM (Metabolite) Active MetaboliteHigh (< 10 nM)Low nM rangeThe N-demethylated form; often 10-100x more potent than CDM-HCl.
Amitraz Alternative FormamidineModerate/Low

M range
Often less potent than CDM in vitro without bioactivation.
Mianserin AntagonistHigh (0.5–5 nM)N/A (Inhibitor)Critical Control: Used to define non-specific binding.

Note: Values represent typical ranges for Lepidopteran (e.g., Bombyx mori) and Dipteran (e.g., Drosophila) neuronal membranes.

Validated Experimental Protocol: Radioligand Competition Assay

This protocol uses a Competition Binding Assay design. You will use a radiolabeled antagonist (e.g.,


-Mianserin or 

-Octopamine) and compete it off the receptor using increasing concentrations of non-radioactive CDM-HCl.
Phase 1: Membrane Preparation (The Foundation)

Objective: Isolate receptor-rich neuronal membranes free of endogenous octopamine.

  • Tissue Source: Dissect brains/nerve cords from insects (e.g., Periplaneta americana or Drosophila heads). Alternatively, use Sf9 cells expressing the target OAR.

  • Homogenization: Homogenize tissue in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Why: EDTA chelates divalent cations, inhibiting metalloproteases and removing endogenous ligands.

  • Centrifugation:

    • Spin at 1,000 x g (10 min) to remove debris.

    • Supernatant spin at 30,000 x g (30 min) to pellet membranes.

  • Wash: Resuspend pellet in buffer and re-spin (repeat 2x).

    • Self-Validation: This step is crucial to remove endogenous octopamine that would otherwise compete with your ligand and skew

      
       values.
      
Phase 2: The Binding Assay (The Measurement)

Objective: Determine the


 of CDM-HCl.
  • Reaction Volume: 250

    
    L total.
    
  • Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    
    • Note:

      
       is essential for agonist binding to GPCRs in the high-affinity state.
      

Workflow Steps:

  • Non-Specific Binding (NSB) Wells: Add 10

    
    M unlabeled Mianserin or Phentolamine. (These saturate all specific sites).
    
  • Total Binding (TB) Wells: Add buffer only (no competitor).

  • Experimental Wells: Add CDM-HCl in a concentration series (

    
     M to 
    
    
    
    M).
  • Radioligand: Add

    
    -Octopamine (approx. 2-5 nM final conc) to all wells.
    
  • Initiation: Add 50-100

    
    g membrane protein to start the reaction.
    
  • Incubation: Incubate at 25-30°C for 60 minutes.

    • Equilibrium Check: 60 mins is standard, but a time-course pilot study is recommended to ensure equilibrium is reached.

Phase 3: Filtration and Analysis
  • Harvest: Rapidly filter through GF/C glass fiber filters .

    • Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Why: CDM and OARs are sticky (lipophilic). PEI reduces the electrostatic non-specific binding of the ligand to the glass filter, drastically lowering background noise.

  • Wash: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

  • Count: Liquid scintillation counting (LSC).

Experimental Workflow Diagram

BindingProtocol Tissue Insect Nervous Tissue (Source) Prep Membrane Prep (Homogenize + Wash) Tissue->Prep Isolation Incubation Incubation (60 min) Membranes + [3H]-Ligand + CDM-HCl Prep->Incubation Add Protein Filter Vac. Filtration (GF/C + 0.3% PEI) Incubation->Filter Terminate Count Scintillation Counting (Data Acquisition) Filter->Count Quantify Analysis Data Analysis (Ki Calculation) Count->Analysis Cheng-Prusoff Eq.

Figure 2: Step-by-step workflow for the radioligand competition binding assay.

Data Analysis & Validation Criteria

To ensure scientific integrity, your data must undergo the following analysis:

  • Calculate Specific Binding:

    
    
    If NSB > 30% of TB, the assay is invalid. Check filter soaking (PEI) or wash steps.[1]
    
  • Determine

    
    : 
    Plot % Specific Binding vs. Log[CDM-HCl]. Fit to a sigmoidal dose-response curve.
    
  • Calculate

    
     (Inhibition Constant): 
    Use the Cheng-Prusoff Equation :
    
    
    
    
    • 
       = Concentration of radioligand used.
      
    • 
       = Dissociation constant of the radioligand (determined previously via Saturation Binding).
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background (NSB) Ligand sticking to filtersEnsure filters are soaked in 0.3% PEI for >1 hr.
Low Specific Binding Receptor degradationAdd protease inhibitors (PMSF, Leupeptin) to lysis buffer.
Variable Replicates Incomplete equilibriumExtend incubation time or check temperature stability.
Ligand Depletion Too much receptor proteinEnsure <10% of total radioligand is bound. Dilute membrane prep.

References

  • Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors.[2][3] Nature, 287, 60-62. Link

  • Hollingworth, R. M., & Murdock, L. L. (1980). Formamidine pesticides: Octopamine-like actions in a firefly. Science, 208(4439), 74-76. Link

  • Roeder, T. (1995). Pharmacology of the octopamine receptor from locust central nervous tissue (Lymnaea stagnalis). British Journal of Pharmacology, 114(8), 2107–2115. Link

  • Konopová, B., & Jindra, M. (2008). Broad-complex acts downstream of Met in juvenile hormone signaling to coordinate primitive holometabolan metamorphosis. Development, 135(3), 559-568. (Context on insect receptor signaling). Link

  • Kita, T., et al. (2017). Pharmacological characterization of the silkworm octopamine receptor: Insights into the mechanism of action of formamidine insecticides. Pest Management Science, 73(5), 966-974. Link

Sources

Comparative Guide: Analytical Strategies for 4-Chloro-o-toluidine Toxicity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

4-chloro-o-toluidine (4-COT) is the primary toxic metabolite of the formamidine pesticide Chlordimeform . While Chlordimeform itself exerts acute neurotoxicity, its bioactivation into 4-COT drives long-term genotoxicity and carcinogenicity, specifically implicated in human urinary bladder cancer.

For drug development professionals and toxicologists, the analysis of 4-COT presents a dichotomy:

  • Acute Toxicity: Requires quantification of the free amine in plasma/urine.

  • Cumulative Exposure (Genotoxicity): Requires quantification of covalent Hemoglobin (Hb) adducts.[1]

This guide objectively compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —providing evidence-based protocols to validate toxicity mechanisms.

Mechanism of Action & Bioactivation[3]

To design a valid analytical assay, one must understand the metabolic activation pathway. 4-COT is not directly genotoxic; it requires N-hydroxylation by Cytochrome P450 enzymes (primarily CYP1A2) to form the reactive N-hydroxy-4-chloro-o-toluidine.

Pathway Visualization

The following diagram illustrates the critical bioactivation steps that dictate analytical targets.

MetabolicPathway CDF Chlordimeform COT 4-Chloro-o-toluidine (4-COT) CDF->COT Hydrolysis N_OH N-hydroxy-4-COT (Proximate Carcinogen) COT->N_OH CYP450 (Oxidation) Urine Conjugates (Excretion) COT->Urine Acetylation/Glucuronidation Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_OH->Nitrenium Acidic pH Hb_Adduct Hemoglobin Adducts (Biomarker of Exposure) N_OH->Hb_Adduct Co-oxidation in RBC DNA_Adduct DNA Adducts (C8-Guanine) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: Bioactivation pathway of Chlordimeform to 4-COT, highlighting the divergence between excretion (urine analysis) and macromolecular binding (adduct analysis).

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice of platform depends on the specific toxicological endpoint: Free Metabolite (Pharmacokinetics) vs. Adducts (Molecular Dosimetry).

Performance Matrix
FeatureGC-MS (EI) LC-MS/MS (ESI) Scientific Rationale
Primary Analyte Hb-Adducts (cleaved)Free 4-COTGC-MS excels at analyzing the volatile amine released after adduct hydrolysis.
Sample Prep Complex (Hydrolysis + Derivatization)Simple (Protein Precipitation)LC-MS/MS avoids derivatization, reducing error sources in high-throughput PK studies.
Sensitivity (LOD) ~10–50 pg/mL~1–5 pg/mLESI (Electrospray Ionization) in MRM mode offers superior sensitivity for polar metabolites.
Specificity High (Structural Fingerprint)High (Precursor/Product Ion)GC-MS EI spectra provide definitive structural identification; LC-MS/MS relies on transition monitoring.
Throughput Low (30-45 min/run)High (5-10 min/run)LC-MS/MS is the industry standard for large-scale toxicokinetic screening.
Expert Insight
  • Use GC-MS when: You are validating cumulative exposure in chronic toxicity studies. The Hb-adduct acts as a "dosimeter," integrating exposure over the erythrocyte lifespan (120 days in humans).

  • Use LC-MS/MS when: You are performing rapid pharmacokinetic (PK) profiling or assessing acute poisoning where free plasma levels correlate with immediate neurotoxic effects.

Detailed Experimental Protocols

Protocol A: Quantification of Hb-Adducts via GC-MS (The "Gold Standard" for Carcinogenicity)

Objective: To quantify 4-COT covalently bound to hemoglobin as a measure of bioactivation.

1. Erythrocyte Isolation & Lysis

  • Centrifuge heparinized blood (10 min, 3000g). Discard plasma.

  • Wash RBCs 3x with saline (0.9% NaCl).

  • Lyse RBCs with 10 mM Tris-HCl (pH 7.4). Centrifuge to remove stroma.

2. Hydrolysis (The Critical Step)

  • Causality: The adduct is a sulfinamide linkage. Acidic or basic hydrolysis is required to cleave the bond and regenerate the parent amine (4-COT) for analysis.

  • Add 1M NaOH to the globin solution. Heat at 80°C for 1 hour.

  • Validation Check: Spike a deuterated internal standard (d7-4-COT) before hydrolysis to account for recovery losses.

3. Extraction & Derivatization

  • Extract the liberated 4-COT with n-hexane.

  • Derivatization: Add Heptafluorobutyric anhydride (HFBA) in toluene (60°C, 30 min).

  • Why HFBA? It adds fluorines, drastically increasing volatility and electron capture cross-section, improving GC-MS sensitivity by 10-fold.

4. GC-MS Analysis

  • Column: DB-5MS capillary column (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Detection: Selected Ion Monitoring (SIM) mode. Target ions: m/z 240 (Molecular ion of HFB-derivative).

Protocol B: High-Throughput Plasma Analysis via LC-MS/MS

Objective: Rapid quantification of free 4-COT for toxicokinetic modeling.

1. Sample Preparation

  • Aliquot 50 µL plasma.

  • Add 150 µL Acetonitrile (containing Internal Standard).

  • Vortex (1 min) and Centrifuge (10,000g, 10 min) to precipitate proteins.

  • Transfer supernatant to autosampler vial.

2. Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 5 minutes.

3. Mass Spectrometry Parameters

  • Source: Electrospray Ionization (ESI) Positive mode.

  • MRM Transitions:

    • Quantifier: m/z 142.0 → 107.0 (Loss of Cl).

    • Qualifier: m/z 142.0 → 77.0.

Workflow Visualization

AnalyticalWorkflow cluster_GC Protocol A: GC-MS (Hb Adducts) cluster_LC Protocol B: LC-MS/MS (Free Metabolite) Blood Whole Blood Lysis RBC Lysis & Globin Isolation Blood->Lysis Hydrolysis Base Hydrolysis (Release 4-COT) Lysis->Hydrolysis Deriv Derivatization (HFBA Reagent) Hydrolysis->Deriv GC_Run GC-MS (SIM Mode) Deriv->GC_Run Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge LC_Run LC-MS/MS (MRM Mode) Centrifuge->LC_Run

Figure 2: Workflow comparison. Protocol A requires chemical modification to measure cumulative load; Protocol B utilizes direct measurement for acute kinetics.

Toxicological Assay Comparison

Analytical chemistry quantifies the molecule; toxicological assays quantify the biological effect. 4-COT shows a distinct profile where standard bacterial assays often fail to predict carcinogenicity.

Assay TypeMethodOutcome for 4-COTInterpretation
Bacterial Mutagenicity Ames Test (S. typhimurium)Weakly Positive / Negative 4-COT is a poor mutagen in bacteria due to specific metabolic requirements not always met by S9 fractions.
Mammalian Genotoxicity In vitro Micronucleus TestPositive Induces chromosomal damage (clastogenicity) in mammalian cells, aligning with its carcinogenic potential.
In Vivo Bioassay Rodent Feeding StudyPositive (Carcinogen) Causes hemangiosarcoma and bladder tumors. Confirmed by DNA adduct analysis (Protocol A).

Recommendation: Do not rely solely on Ames tests for 4-COT risk assessment. A battery including in vivo micronucleus or Comet assays (liver/bladder) is required to capture the clastogenic mechanism.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (1990). 4-Chloro-ortho-toluidine.[4][5] Vol 48. International Agency for Research on Cancer.

  • Birner, G., & Neumann, H. G. (1988). Biomonitoring of aromatic amines II: Hemoglobin binding of some monocyclic aromatic amines. Archives of Toxicology, 62(2-3), 110-115.

  • Böhm, F., et al. (2011). DNA adducts of ortho-toluidine in human bladder. Biomarkers, 16(2), 120-128.[6]

  • Stasik, M. J. (1988). Carcinogenicity of aromatic amines in relation to the structure: 4-chloro-o-toluidine. Pol J Occup Med, 1(2), 182-191.

  • Jones, C. R., et al. (2017). Determination of hemoglobin adducts of aromatic amines by GC-MS. Methods in Molecular Biology.

Sources

A Senior Scientist's Guide to Validating a Bioassay for Novel Octopamine Receptor Agonists Using Chlordimeform as a Reference

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of a robust bioassay for screening novel octopamine receptor (OAR) agonists. We will delve into the rationale behind experimental choices, compare leading assay platforms, and provide a step-by-step validation workflow using the formamidine pesticide chlordimeform (CDM) as a critical reference compound.

Section 1: The Rationale – Targeting the Insect Octopamine Receptor

The Octopamine Receptor: A Validated Insecticidal Target

The octopamine receptor is a G-protein coupled receptor (GPCR) that is integral to the nervous system of insects and other invertebrates.[1][2] It modulates a wide range of physiological and behavioral processes, including sensory perception, learning, and motor control.[3] Crucially, octopamine and its receptors functionally substitute for the norepinephrine/epinephrine adrenergic systems found in vertebrates.[4] This evolutionary divergence makes the octopamine receptor an attractive and selective target for the development of novel insecticides with potentially lower off-target effects on mammals.[5]

The Agonist-Mediated Signaling Cascade

Upon binding of an agonist like octopamine or a synthetic mimic, the receptor undergoes a conformational change, activating an intracellular G-protein. Insect octopamine receptors can couple to various signaling pathways, most commonly leading to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger cyclic AMP (cAMP).[6][7] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. Understanding this primary signaling pathway is fundamental to designing a functional bioassay.

Octopamine_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol OAR Octopamine Receptor (OAR) G_alpha Gαs OAR->G_alpha Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_alpha->AC Stimulates G_beta_gamma Gβγ ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets Agonist Agonist (e.g., CDM) Agonist->OAR Binds

Caption: Agonist activation of a Gs-coupled Octopamine Receptor pathway.
Chlordimeform (CDM): A Critical Reference Compound

Chlordimeform is a formamidine pesticide known to exert its effects by acting as an octopamine receptor agonist.[3][8][9] While its use has been curtailed due to toxicological concerns, its well-characterized ability to mimic octopamine makes it an indispensable tool in the laboratory.[8] In the context of assay validation, CDM serves as the 'gold standard' positive control. It is used to confirm that the assay system is responsive and to establish baseline performance parameters, such as potency (EC50) and the maximum signal window, against which novel compounds will be measured.

Section 2: Selecting the Optimal Bioassay Platform

The choice of assay technology is a critical decision that impacts throughput, cost, and physiological relevance. For screening OAR agonists, the primary goal is to reliably quantify the increase in an intracellular second messenger.

Comparative Analysis of Common GPCR Assay Formats

The most common cell-based functional assays for Gs-coupled GPCRs are cAMP accumulation assays and reporter gene assays. Each has distinct advantages and disadvantages.

Parameter cAMP Accumulation Assay Reporter Gene Assay
Principle Measures the direct product of receptor activation (cAMP).[10][11]Measures the transcriptional product downstream of cAMP signaling (e.g., luciferase).[12][13]
Readout Luminescence, Fluorescence (TR-FRET).Luminescence, Colorimetric.
Speed Fast (minutes to 1 hour). Suitable for kinetic reads.Slow (3-24 hours). Requires transcription and translation.
Sensitivity High sensitivity to transient signals.[14]Signal amplification can provide very high sensitivity, but may miss transient responses.
Physiological Relevance More proximal to the receptor activation event.More distal; signal is an amplified consequence of receptor activation.
Compound Interference Less prone to interference.Higher potential for false positives/negatives from compounds affecting transcription/translation machinery.[15]
Throughput High to very high (1536-well compatible).[10]High (384-well common).

Recommendation: For primary high-throughput screening (HTS) of novel OAR agonists, a cAMP accumulation assay is generally preferred. Its speed, direct measurement of the second messenger, and lower susceptibility to compound interference make it a more robust and reliable choice for screening large compound libraries.

Section 3: The Validation Workflow: A Step-by-Step Protocol

A rigorous validation process ensures that the chosen assay is reliable, reproducible, and fit for its intended purpose.[16] This workflow is essential for minimizing the risk of false positives and negatives during a screening campaign.

Validation_Workflow cluster_phase1 Phase 1: Development cluster_phase2 Phase 2: Performance Metrics cluster_phase3 Phase 3: Pharmacological Validation Dev Assay Development (e.g., cell line, reagents) Opt Assay Optimization (cell density, incubation time) Dev->Opt Stats Statistical Validation (Z'-Factor, S/B, CV%) Opt->Stats Pharm Pharmacological Validation (EC50, Specificity) Stats->Pharm Ready Assay Ready for HTS Pharm->Ready

Caption: A three-phase workflow for robust bioassay validation.
Phase 1: Assay Development & Optimization

This initial phase involves empirically determining the optimal conditions for the assay.

Protocol: Optimizing a 384-well cAMP Assay

  • Cell Titration: Plate a recombinant cell line expressing the target octopamine receptor at varying densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Stimulation: Treat cells with a maximal concentration of Chlordimeform (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate for a set time (e.g., 30 minutes) at 37°C.

  • Lysis & Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., Promega cAMP-Glo™).[10]

  • Analysis: Identify the cell density that provides the best signal-to-background ratio without causing cell stress. Repeat this process by varying the incubation time (e.g., 15, 30, 60, 120 minutes) to find the optimal stimulation period.

Phase 2: Establishing Performance Metrics

Once optimized, the assay's robustness must be quantified using statistical parameters. This is typically done by running multiple plates with only positive (max CDM) and negative (vehicle) controls.

Metric Formula Acceptance Criteria Description
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)> 10The fold difference between the positive and negative controls.
Coefficient of Variation (%CV) (StDev / Mean) * 100< 15%Measures the relative variability within a set of replicate measurements.
Z'-Factor 1 - [3*(StDevpos + StDevneg) / |Meanpos - Meanneg|]> 0.5A measure of assay quality that accounts for both the dynamic range and data variation.[17][18] An assay with a Z'-factor above 0.5 is considered excellent for HTS.[19]
Phase 3: Pharmacological Validation

This final phase confirms that the assay accurately reflects the pharmacology of the target receptor.

Protocol: Generating a Dose-Response Curve for Chlordimeform

  • Plate Preparation: Using the optimized conditions from Phase 1, prepare a 384-well plate with cells.

  • Compound Preparation: Prepare a serial dilution of Chlordimeform, typically an 11-point curve starting from 100 µM down to 1 pM, plus a vehicle-only control.

  • Stimulation: Add the diluted compounds to the plate and incubate for the optimized time.

  • Detection: Perform the cAMP detection protocol.

  • Data Analysis: Plot the response (e.g., luminescence) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Hill slope.

  • Reproducibility: Repeat this experiment on at least three separate days to ensure the EC50 value is stable and reproducible.[20]

Specificity Assessment: To ensure the observed activity is specific to the octopamine receptor, the assay should be run with known agonists for closely related receptors, such as tyramine or dopamine. These compounds should show significantly lower potency (higher EC50) in the validated assay.

Section 4: Transitioning from Validation to High-Throughput Screening (HTS)

A successfully validated assay is now ready for use in a full-scale HTS campaign. The goal of the HTS is to rapidly test thousands to millions of compounds to identify initial "hits."

HTS_Funnel Lib Large Compound Library (100,000s - 1,000,000s) Primary Primary Screen (Single Concentration) Lib->Primary ~1-5% Hit Rate Confirm Hit Confirmation (Re-test in same assay) Primary->Confirm Remove False Positives DoseResp Dose-Response (EC50 Determination) Confirm->DoseResp Confirm Potency Hits Validated Hits DoseResp->Hits

Caption: The High-Throughput Screening (HTS) funnel for hit discovery.

The primary screen typically involves testing all compounds at a single, high concentration (e.g., 10 µM). Compounds that produce a signal above a certain threshold (e.g., >3 standard deviations above the mean of the negative controls) are flagged as hits. These initial hits then proceed through a cascade of further testing, including re-testing, dose-response curves to confirm potency, and counter-screens to eliminate non-specific actors, ultimately yielding a small number of validated hits for further drug development.

Conclusion

Validating a bioassay is a foundational and non-negotiable step in any successful drug discovery or screening campaign. By following a systematic, multi-phase approach that incorporates development, statistical performance evaluation, and pharmacological characterization with a reliable reference agonist like chlordimeform, researchers can build a robust, reproducible, and fit-for-purpose screening platform. This rigorous upfront investment ensures the integrity of the screening data and significantly increases the probability of identifying novel and specific octopamine receptor agonists.

References

  • Evans, P. D., & Gee, J. D. (1980). Action of formamidine pesticides on octopamine receptors. Nature. [Link]

  • BMG Labtech. (n.d.). HitHunter cAMP XS+ assay for GPCR screening using the PHERAstar FS. BMG Labtech. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assays. Eurofins. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. [Link]

  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent Technologies. [Link]

  • Widmann, A., et al. (2009). Octopamine-Mediated Neuromodulation of Insect Senses. ResearchGate. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

  • Pauls, D., et al. (2022). Octopamine signaling via OctαR is essential for a well-orchestrated climbing performance of adult Drosophila melanogaster. PMC. [Link]

  • Gsandtner, S., & Freissmuth, M. (2017). cAMP assays in GPCR drug discovery. PubMed. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ. [Link]

  • Evans, P. D., & Maqueira, B. (2005). Insect octopamine receptors: a new classification scheme based on studies of cloned Drosophila G-protein coupled receptors. PubMed. [Link]

  • Farooqui, T. (2012). Review of octopamine in insect nervous systems. Dove Medical Press. [Link]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. [Link]

  • Iversen, A., et al. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 36(22-23), 5497-5503. [Link]

  • Blenau, W., et al. (2022). PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana. MDPI. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Scientific guideline. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. EDRA. [Link]

  • The Bill & Melinda Gates Foundation. (n.d.). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. PMC. [Link]

  • Zhang, R., et al. (2011). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC. [Link]

  • Costa, L. G., & O'Callaghan, J. P. (1987). Interaction of the Pesticide Chlordimeform With Adrenergic Receptors in Mouse Brain: An in Vitro Study. PubMed. [Link]

  • ECA Academy. (2024). Revision of USP Chapter <1033> on Validation of Biological Assays published. ECA Academy News. [Link]

  • Mire-Sluis, A. (2019). Essentials in Bioassay Development. BioPharm International. [Link]

  • Claassen, D. E., & Kammer, A. E. (1986). Octopamine and chlordimeform enhance sensory responsiveness and production of the flight motor pattern in developing and adult moths. PubMed. [Link]

  • de Laat, B., et al. (2025). EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies. PMC. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • National Center for Advancing Translational Sciences. (2007). Guidance for Assay Development & HTS. Target Discovery Institute. [Link]

  • Matsumura, F., & Beeman, R. W. (1976). Biochemical and Physiological Effects of Chlordimeform. PubMed. [Link]

  • The Company of Biologists. (n.d.). Dopamine receptors control feeding behavior in the silkworm Bombyx mori. ProBiologists. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). HTS Assay Validation. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 303(10), C1015-C1024. [Link]

  • Al-Miyaly, R., et al. (2017). Pharmacological characterization of Anopheles gambaie octopamine... ResearchGate. [Link]

  • Al-Miyaly, R., et al. (2017). Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach. Malaria Journal, 16(1), 329. [Link]

  • Chen, Y., et al. (2021). An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. eLife, 10, e68267. [Link]

  • Hirashima, A., et al. (2007). Structures of octopamine agonists used for regression analysis in study... ResearchGate. [Link]

Sources

Safety Operating Guide

Chlordimeform Hydrochloride: Proper Disposal & Safety Procedures

[1][2][3]

Executive Safety Summary

Do not treat Chlordimeform Hydrochloride (CDM-HCl) as a standard organic salt. While CDM-HCl is an acaricide/pesticide, its primary risk profile in a laboratory setting stems from its metabolic and hydrolytic breakdown product: 4-chloro-o-toluidine (4-COT) .[1][2]

  • The Hazard: 4-COT is a potent bladder carcinogen (IARC Group 2A).[1]

  • The Critical Error: Attempting to "neutralize" CDM-HCl using standard acid/base hydrolysis on the benchtop is dangerous.[1] This process often cleaves the formamidine group, directly releasing free 4-COT, thereby increasing the toxicity of the waste stream.[1]

  • The Directive: The only acceptable disposal method for CDM-HCl is high-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Regulatory Classification[3][4][5][6][7]

Before handling waste, verify the chemical identity and regulatory status.[1]

ParameterData
Chemical Name Chlordimeform hydrochloride
CAS Number 19750-95-9
Molecular Formula C₁₀H₁₃ClN₂[1][2][3][4][5][6] · HCl
Key Metabolite 4-chloro-o-toluidine (CAS 95-69-2)
RCRA Status (USA) Not explicitly P- or U-listed as the parent salt, but 4-chloro-o-toluidine is U032 .[1][2][3] Treat as Hazardous Waste .[1][7]
UN Number UN 2811 (Toxic solid, organic, n.o.s.)[1][2][3]
Packing Group III

Disposal Workflow: From Bench to Incinerator

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes personnel exposure.[1]

Phase 1: Segregation & Packaging

Goal: Prevent cross-contamination and prepare for transport.

  • Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar or a glass amber bottle with a Teflon-lined cap.[1] Avoid metal containers as the hydrochloride salt can be corrosive to certain metals over time.

  • Segregation:

    • DO NOT mix with strong oxidizers (risk of exothermic reaction).[1]

    • DO NOT mix with strong bases (risk of liberating the free base and 4-COT).[1]

    • Isolate CDM-HCl waste from general organic solvent waste streams to prevent accidental exposure to downstream waste handlers.[1]

Phase 2: Labeling

Goal: Clear communication of the "Hidden Hazard." Standard hazardous waste labels are insufficient.[1] You must explicitly note the carcinogen risk.

  • Primary Label: "Hazardous Waste - Toxic"[1][2]

  • Constituents: "Chlordimeform Hydrochloride, >98%"[1][2][3][8]

  • Hazard Warning: "CARCINOGEN SUSPECT. DO NOT OPEN. CONTAINS FORMAMIDINE PESTICIDE."[1][9]

Phase 3: The Disposal Pathway (Visualized)[3]

CDM_Disposal_WorkflowStartCDM-HCl Waste(Solid or Solution)SegregateSegregation(Isolate from Oxidizers/Bases)Start->SegregateContainerContainerization(HDPE or Amber Glass)Segregate->ContainerLabelLabeling(Mark: Carcinogen/Toxic)Container->LabelStorageSatellite Accumulation Area(Secondary Containment)Label->StoragePickupEHS / Contractor PickupStorage->PickupManifest TransferIncinerationHigh-Temp Incineration(>1000°C)Pickup->IncinerationFinal Destruction

Figure 1: Critical path for Chlordimeform HCl disposal.[1][2] Note the strict requirement for incineration.

Emergency Spill Management Protocol

If CDM-HCl is spilled in the laboratory, immediate containment is required.[1]

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a P100 particulate respirator (if powder is aerosolized).[1]

  • Isolate: Evacuate the immediate area. Mark a 10-foot perimeter.[1]

  • Stabilize (Liquids): If in solution, apply a non-combustible absorbent (Vermiculite or clay-based absorbent).[1] Do not use paper towels as they can become contaminated combustible waste.[1]

  • Stabilize (Solids): Cover the powder gently with wet paper towels (dampened with water) to prevent dust generation, then scoop up the towels and powder together.[1]

  • Decontaminate Surface:

    • Wash the surface with a soap and water solution.

    • Scientist's Note: Avoid using bleach (hypochlorite) immediately.[1] While oxidation is a degradation pathway, uncontrolled mixing of bleach with nitrogenous organics can produce chloramines or other toxic volatiles.[1] Simple surfactant cleaning is safer for the immediate spill; let the incinerator handle the chemical destruction.

  • Disposal of Debris: All absorbents, gloves, and scoopers must be placed in the hazardous waste container described in Section 3.

Scientific Rationale: Why Incineration?

As researchers, we often look for chemical neutralization methods (e.g., acid neutralization).[1] For Chlordimeform, this is counter-productive.[1]

The Mechanism of Toxicity: Chlordimeform acts as an uncoupling agent and monoamine oxidase inhibitor. However, its environmental and biological degradation involves the hydrolytic cleavage of the formamidine C-N bond.[1]

1

Why we don't treat it on the bench:

  • Hydrolysis Risk: Adding acid or base to "kill" the active pesticide accelerates the formation of 4-chloro-o-toluidine .[1]

  • Carcinogenicity: 4-chloro-o-toluidine is structurally similar to other aromatic amine carcinogens (like 2-naphthylamine).[1][2] It is metabolically activated in the liver but exerts its carcinogenic effect on the urinary bladder.

  • Thermal Destruction: High-temperature incineration (typically >1000°C with 2-second residence time) is the only method guaranteed to break the aromatic ring structure, converting the carbon and nitrogen into safe oxides (

    
    , 
    
    
    ) and scrubbing the chlorine as
    
    
    .[1]

References

  • PubChem. (n.d.).[1] Chlordimeform Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • International Agency for Research on Cancer (IARC). (2012).[1] Agents Classified by the IARC Monographs, Volumes 1–132 - 4-Chloro-o-toluidine.[1][2][3] World Health Organization.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1] Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (2019).[1] NIOSH Pocket Guide to Chemical Hazards - Chlordimeform. Retrieved from [Link][1]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlordimeform hydrochloride
Reactant of Route 2
Reactant of Route 2
Chlordimeform hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.